molecular formula C3H4BrNO B8742708 3-Bromo-4,5-dihydroisoxazole

3-Bromo-4,5-dihydroisoxazole

Cat. No.: B8742708
M. Wt: 149.97 g/mol
InChI Key: UAIAMMKWZFRBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-dihydroisoxazole is a versatile, natural product-inspired latent electrophile that serves as a critically valuable warhead in modern covalent ligand discovery . This synthetically accessible scaffold functions as a cysteine-reactive electrophile, capable of forming covalent bonds with nucleophilic cysteine residues in the active site of target enzymes . Its mechanism involves selective engagement with specific, activated cysteines driven by tunable binding elements complementary to protein sites, resulting in potent and selective inhibition . The global cysteine reactivity and selectivity profile of the 3-bromo-4,5-dihydroisoxazole warhead is distinct from other electrophiles like haloacetamides, offering a unique and optimizable chemoproteomic platform for targeted covalent inhibition . This compound demonstrates significant research value across multiple domains. It has been successfully utilized in the design of inhibitors for Bruton's tyrosine kinase (BTK), with the warhead installed in a single-step, late-stage functionalization onto acrylamide-containing compounds . Furthermore, it acts as a key electrophile for targeting the Cys151 residue of the BTB domain of Keap1, effectively activating the cytoprotective Nrf2/HO-1 axis, which is a pivotal pathway in cellular stress response and a target for therapeutic intervention in inflammation and infection . Its utility extends to the highly specific and irreversible inhibition of human transglutaminase 2 (TG2), an enzyme implicated in Celiac Sprue and cancer, with demonstrated excellent oral bioavailability, efficient target engagement in vivo, and low toxicity in mouse models . A principal advantage of this warhead is its tempered and "handleable" reactivity; it is stable in the presence of high concentrations of glutathione at physiological pH and shows restricted, selective engagement with the proteome, minimizing off-target effects . 3-Bromo-4,5-dihydroisoxazole is readily synthesized via a 1,3-dipolar cycloaddition between an alkene and bromonitrile oxide generated in situ from dibromoformaldoxime . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4BrNO

Molecular Weight

149.97 g/mol

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C3H4BrNO/c4-3-1-2-6-5-3/h1-2H2

InChI Key

UAIAMMKWZFRBSD-UHFFFAOYSA-N

Canonical SMILES

C1CON=C1Br

Origin of Product

United States

Foundational & Exploratory

The Latent Electrophile: Structure-Activity Relationships of 3-Bromo-4,5-dihydroisoxazole Analogs in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has shifted toward the use of "latent" or weakly reactive electrophiles that rely heavily on non-covalent molecular recognition prior to covalent bond formation. Among these, the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has emerged as a privileged pharmacophore. This technical guide explores the structure-activity relationship (SAR) of BDHI analogs, detailing the mechanistic causality behind their selectivity, target engagement, and the self-validating experimental protocols required for their development.

The BDHI Pharmacophore: Balancing Reactivity and Stability

The dihydroisoxazole warhead was originally inspired by acivicin, a natural product isolated from Streptomyces sviceus that utilizes a 3-chloro-4,5-dihydroisoxazole moiety to inhibit glutamine amidotransferases 1[1]. However, for targeting mammalian enzymes, the 3-chloro warhead is often too unreactive.

Transitioning to a 3-bromo substitution provides an optimal "Goldilocks" kinetic profile. The BDHI moiety is remarkably stable in the presence of millimolar concentrations of glutathione (GSH) at physiological pH, thereby avoiding broad, off-target thiol reactivity and systemic toxicity 2[2]. Covalent modification only occurs when the warhead is positioned in close proximity to an activated, low-pKa cysteine residue within an enzyme's active site, triggering the displacement of the bromide ion 3[3].

G BDHI 3-Bromo-4,5-dihydroisoxazole (Latent Electrophile) Complex Non-Covalent Encounter Complex BDHI->Complex Molecular Recognition Target Target Protein (e.g., TG2, Keap1) Target->Complex Cys Activated Cysteine Nucleophilic Attack Complex->Cys Orientation Adduct Covalent Adduct (Irreversible Inhibition) Cys->Adduct S-Alkylation Br Bromide Ion (Leaving Group) Cys->Br Displacement

Caption: Mechanism of target engagement and covalent modification by BDHI electrophiles.

Core Structure-Activity Relationships (SAR)

Because the intrinsic reactivity of the BDHI warhead is low (with an inactivation rate constant kinh​ frequently <0.1 min−1 ), covalent binding is entirely dependent on non-covalent molecular recognition 3[3]. The SAR of this class of compounds is strictly governed by the substituent at the 5-position of the isoxazoline ring, which dictates target selectivity.

Quantitative SAR Summary Across Biological Targets
Compound / Analog5-Position SubstituentTarget ProteinPrimary Pharmacological EffectRef
Acivicin Amino acid derivativeGlutamine amidotransferasesNatural antimicrobial / anticancer1[1]
KCC009 Tyrosine-derived carbamateTransglutaminase 2 (TG2)Prototypical non-specific TG2 inhibition3[3]
ERW1041E Proline-derived carbamateTransglutaminase 2 (TG2)Selective TG2 inhibition (Celiac disease)4[4]
Compound 1 Phenyl ringKeap1 (Cys151)Nrf2/HO-1 activation via BTB domain5[5]
Compound 11 Spirocyclic motifhGAPDHPancreatic cancer cell antiproliferation6[6]
Target-Specific Case Studies
  • Transglutaminase 2 (TG2): TG2 is deeply implicated in the pathogenesis of celiac disease. SAR studies reveal that bulky, aromatic carbamates or specific amino acid derivatives at the 5-position are essential for fitting into the enzyme's hydrophobic tunnel. Replacing the carbamate with an amide completely abolishes inhibitory activity, indicating strict hydrogen-bonding and steric requirements 4[4].

  • Keap1-Nrf2 Axis: Targeting Cys151 of the Keap1 BTB domain disrupts the degradation of the antioxidant transcription factor Nrf2. SAR demonstrated that a simple 5-phenyl substitution (Compound 1) provided optimal activation of HO-1 in human monocytic cells. Adding fused rings to the 5-position hindered target engagement due to severe steric clashes within the shallow BTB binding pocket 5[5].

  • GAPDH Inhibition: For glycolytic inhibition in cancer metabolism, a spirocyclic substitution at the 5-position (Compound 11) dramatically accelerated the inactivation rate of human GAPDH, bypassing the potency of the known natural inhibitor koningic acid 6[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological validation of BDHI analogs must rely on self-validating systems that rule out false positives (e.g., non-specific aggregation or assay interference).

Protocol A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Causality: The BDHI core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkene. The choice of a mild base (like sodium bicarbonate) is critical. Strong bases cause the rapid, irreversible dimerization of the sensitive nitrile oxide into furoxans. A mild base ensures a steady, low concentration of the reactive dipole, maximizing the yield and regioselectivity of the 5-substituted cycloadduct 7[7].

  • Preparation: Dissolve the vinylic dipolarophile (e.g., vinyl glycine derivative) in a biphasic mixture of water and ethyl acetate.

  • Activation: Add 1.2 equivalents of dibromoformaldoxime to the mixture.

  • Cycloaddition: Slowly add solid sodium bicarbonate to maintain the reaction pH strictly between 3 and 5.

  • Monitoring: Monitor the consumption of the dipolarophile via HPLC. Once consumed, perform an aqueous workup and purify the resulting 3-bromo-4,5-dihydroisoxazole via silica gel flash chromatography.

Protocol B: Validation of Covalent Modification via Intact Protein LC-MS

Causality: Biochemical fluorescence assays can produce false positives due to compound aggregation. Intact mass spectrometry provides unambiguous proof of covalent engagement by detecting the exact mass shift corresponding to the BDHI core minus the bromide leaving group ( ΔMass=Probe Mass−79.9 Da ). Furthermore, desalting via a C4 trap column is mandatory to remove buffer salts that suppress electrospray ionization (ESI) 5[5].

  • Incubation: Incubate 10 μM of the purified target protein (e.g., Keap1 BTB domain) with 3 mM of the BDHI analog in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl for 1 hour on ice.

  • Self-Validation Control: Run a parallel incubation using a cysteine-to-alanine mutant (e.g., Cys151Ala) to confirm residue specificity and eliminate non-specific alkylation artifacts.

  • Desalting: Concentrate and wash the protein on a C4 trap column (5-μm) to remove unreacted probe and salts.

  • LC-MS Analysis: Elute the protein into an ESI-TOF mass spectrometer using a gradient of water/acetonitrile containing 0.1% formic acid.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using a maximum entropy algorithm (e.g., MaxEnt I) to calculate the intact protein mass and verify the 1:1 stoichiometric covalent adduct.

G Syn 1. 1,3-Dipolar Cycloaddition (Dibromoformaldoxime + Alkene) Inc 2. Protein Incubation (Target + BDHI Probe) Syn->Inc Dig 3. C4 Trap Desalting & Mutant Control Validation Inc->Dig LCMS 4. ESI-TOF LC-MS Analysis (Intact Mass Deconvolution) Dig->LCMS Val 5. SAR Validation (Confirmation of Bromide Displacement) LCMS->Val

Caption: Self-validating experimental workflow for BDHI probe synthesis and MS-based target validation.

Conclusion

The 3-bromo-4,5-dihydroisoxazole scaffold is a masterclass in latent electrophile design. By shifting the burden of reactivity away from the warhead and onto the non-covalent recognition elements at the 5-position, researchers can design highly selective, irreversible inhibitors that bypass the toxicity pitfalls of traditional, hyper-reactive covalent drugs.

References

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - ACS Publications. 3

  • Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - ChemMedChem / D-NB. 5

  • Chemistry and biology of dihydroisoxazole derivatives: selective inhibitors of human transglutaminase 2 - PubMed / NIH. 2

  • Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles - PMC / NIH. 4

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed / NIH. 6

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - ACS Publications. 1

  • US5489562A - Herbicide comprising acivicin and α-methyl derivatives thereof - Google Patents.7

Sources

Theoretical Frameworks in Isoxazole Cycloaddition: A Computational Whitepaper on Mechanism, Selectivity, and Catalyst Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles represent a privileged structural motif in modern drug development, demonstrating potent pharmacological activities ranging from antimicrobial efficacy to the targeted inhibition of heat shock protein 90 (HSP90) by antineoplastic agents like Luminespib[1]. The most prevalent synthetic route to these heterocycles is the 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides with alkynes or alkenes[1]. While experimental synthetic methodologies have matured, the predictive control of peri-, chemo-, and regioselectivity requires rigorous theoretical modeling. This whitepaper synthesizes recent Density Functional Theory (DFT) advancements, detailing the causal relationships between electronic structure, distortion/interaction energies, and reaction outcomes to guide computational chemists and drug development professionals.

Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The Huisgen 1,3-dipolar cycloaddition is classically understood as a concerted, pericyclic process governed by Fukui's Frontier Molecular Orbital (FMO) theory[2]. However, advanced DFT studies reveal that the mechanism is highly dynamic, depending heavily on the electronic nature of the dipole and dipolarophile.

For standard nitrile oxide cycloadditions with alkynes, the reaction typically proceeds via a concerted, asynchronous [3+2] transition state[3]. Conversely, when utilizing highly polarized, sterically hindered, or novel three-atom components—such as azaoxyallyl cations reacting with 1,2-benzisoxazoles—the reaction diverges into a stepwise mechanism[4]. In these complex systems, the initial nucleophilic attack forms a zwitterionic intermediate, followed by base-assisted N-O bond cleavage and ring closure[4]. The competition between O-cyclization (which is kinetically controlled due to a lower activation barrier) and N-cyclization (which is thermodynamically controlled) dictates the final product distribution[4].

Pathways R Reactants (Nitrile Oxide + Alkyne) TS_C Concerted TS [3+2] Cycloaddition R->TS_C Pericyclic TS_S1 Stepwise TS1 (C-C Bond Formation) R->TS_S1 Stepwise P Isoxazole Product TS_C->P INT Zwitterionic/Diradical Intermediate TS_S1->INT TS_S2 Stepwise TS2 (C-O Bond Formation) INT->TS_S2 TS_S2->P

Caption: Concerted vs. stepwise mechanistic pathways in isoxazole cycloaddition.

The Role of Catalysis in Chemoselectivity

The introduction of transition metal or Brønsted acid catalysts fundamentally alters the reaction coordinate, allowing researchers to bypass traditional FMO-dictated regioselectivity. Theoretical investigations into the cycloaddition of ynamides and isoxazoles demonstrate that different catalysts induce entirely distinct reaction pathways[5]:

  • Gold(I) Catalysis: Lowers the activation barrier for the standard [3+2] cycloaddition by directly coordinating to the alkyne. This enhances the dipolarophile's electrophilicity without cleaving the isoxazole N-O bond[5].

  • Brønsted Acid Catalysis (e.g., HNTf2): Promotes the cleavage of the isoxazole N-O bond to form a highly reactive α-imino intermediate. In the presence of H₂O, this cascade leads to a[5+2+1] cycloaddition, generating complex O-bridged tetrahydro-1,4-oxazepines[5].

  • Platinum(II) Catalysis: Drives a unique [5+2] annulation pathway to form 1,3-oxazepines[5].

The Causality of Catalyst Selection: The predictive power here lies in distortion/interaction analysis. Catalysts do not merely lower the overall energy; they selectively stabilize divergent transition states by altering the geometric distortion penalty required for the reactants to reach the transition state geometry[2][5].

Computational Workflow: A Self-Validating Protocol

To achieve trustworthy theoretical predictions, computational chemists must employ a self-validating workflow. The choice of functional is critical; M06-2X and M06+D3 are highly recommended due to their accurate parameterization for main-group thermochemistry and the inclusion of empirical dispersion corrections (D3), which are vital for capturing non-covalent interactions in the transition state[2][4].

Step-by-Step DFT Methodology for 1,3-DC Reactions
  • Conformational Sampling: Perform a systematic conformational search of the reactants using molecular mechanics, followed by a preliminary DFT optimization (e.g., B3LYP/6-31G*) to identify the global minima.

  • Ground State Optimization: Re-optimize the lowest-energy conformers at a higher level of theory (e.g., M06-2X/6-311++G(d,p)). Causality: Diffuse functions (++) are essential for accurately modeling the electron density of highly polarized dipoles or zwitterionic intermediates.

  • Transition State (TS) Search: Utilize the Berny algorithm to locate the first-order saddle point. Validation: Perform a frequency calculation to ensure the presence of exactly one imaginary frequency corresponding to the bond-forming reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Verification: Execute an IRC calculation. Causality: This is the critical self-validation step. It mathematically proves that the located TS smoothly connects the pre-reaction complex to the desired cycloadduct, ruling out artifactual saddle points.

  • Single-Point Energy and Solvation: Calculate single-point energies on the optimized geometries using a continuum solvation model (e.g., SMD) to account for solvent dielectric effects. Apply Zero-Point Energy (ZPE) corrections derived from the frequency calculations to obtain accurate Gibbs free energies ( ΔG ).

  • Topological Analysis: Compute the Global Electron Density Transfer (GEDT) and perform an Independent Gradient Model (IGM) analysis. Causality: GEDT quantifies the charge transfer between the dipole and dipolarophile, explaining the polar character of the TS and accurately predicting experimental regioselectivity[1].

G A 1. Conformational Search (Reactants & Dipoles) B 2. Geometry Optimization (e.g., M06-2X/6-311++G**) A->B Identify Minima C 3. Transition State (TS) Search (Berny Algorithm) B->C Guess TS D 4. Intrinsic Reaction Coordinate (IRC) Verification C->D Confirm TS connects Reactant to Product E 5. Single Point Energy & Solvation (e.g., SMD Model) D->E Refine Energies F 6. Topological Analysis (GEDT, IGM, NCI) E->F Electronic Insights

Caption: Self-validating DFT computational workflow for modeling 1,3-dipolar cycloadditions.

Quantitative Analysis of Activation Parameters

The predictive power of DFT is best illustrated through the quantification of activation barriers. By mapping these energies, researchers can determine whether a reaction is under kinetic or thermodynamic control, and predict the stereochemical outcome (e.g., endo vs. exo selectivity).

Table 1: Representative Activation Free Energies ( ΔG‡ ) for Cycloaddition Pathways

Reaction SystemComputational LevelPathway / SelectivityActivation Free Energy ( ΔG‡ )Ref.
Benzenesulfonyl azide + oxabicyclic alkeneM06-2X/6-311G(d,p)Endo [3+2] Cycloaddition15.0 kcal/mol[6]
Benzenesulfonyl azide + oxabicyclic alkeneM06-2X/6-311G(d,p)Exo [3+2] Cycloaddition10.3 kcal/mol[6]
Azaoxyallyl cation + 1,2-benzisoxazoleM06+D3/6-311++G(2d,2p)Stepwise (O-cyclization)Kinetically Controlled (Lower Barrier)[4]
Azaoxyallyl cation + 1,2-benzisoxazoleM06+D3/6-311++G(2d,2p)Stepwise (N-cyclization)Thermodynamically Controlled[4]
Vinyl azide cyclizationDFT (General)5-exo-trig cyclizationBaseline[7]
Vinyl azide cyclizationDFT (General)Azirine intermediate formation+2.2 kcal/mol (relative to 5-exo-trig)[7]

Note: The 4.7 kcal/mol difference between the endo and exo pathways in the oxabicyclic alkene system mathematically dictates complete stereoselectivity toward the exo cycloadduct at standard temperatures, perfectly mirroring experimental yields[6].

Conclusion

Theoretical studies have transitioned from merely rationalizing experimental outcomes post-facto to actively predicting the regioselectivity, chemoselectivity, and stereoselectivity of isoxazole cycloadditions. By employing dispersion-corrected functionals (M06-2X) and rigorous self-validating protocols like IRC verification and topological analysis (GEDT), researchers can rationally design novel catalysts and dipolarophiles. This computational foresight significantly accelerates the development of critical pharmaceutical scaffolds while minimizing empirical trial-and-error in the laboratory.

References

  • [1] Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation - Arabian Journal of Chemistry. URL:

  • [2] A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes - Elsevier/MTAK. URL:

  • [7] Construction of Isoxazole ring: An Overview - Nano Biomedicine and Engineering. URL:

  • [6] 1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes - ResearchGate. URL:

  • [5] Insight into the reaction mechanism and chemoselectivity in the cycloaddition of ynamides and isoxazoles with H2O - Catalysis Science & Technology (RSC Publishing). URL:

  • [3] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances. URL:

  • [4] Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations - MDPI. URL:

Sources

Methodological & Application

Application Note: Characterization of 3-Bromo-4,5-dihydroisoxazole (BDHI) Derivatives as Targeted Covalent Inhibitors of hGAPDH

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a rate-limiting glycolytic enzyme that plays a pivotal role in the energy metabolism of highly aggressive, glycolysis-dependent tumors, such as pancreatic ductal adenocarcinoma (PDAC)[1]. Consequently, inhibiting human GAPDH (hGAPDH) has emerged as a compelling strategy for anticancer drug development.

While covalent inhibitors offer the advantage of prolonged target engagement, traditional highly reactive electrophiles (e.g., haloacetamides) often suffer from off-target toxicity due to promiscuous reactions with abundant cellular thiols like glutathione (GSH)[2]. To overcome this, the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold—inspired by the natural product acivicin—has been developed as a "tempered" or latent electrophile[2].

The Causality of Selectivity: The BDHI warhead exhibits negligible intrinsic reactivity toward free thiols at physiological pH[1]. Its activation requires a highly specific enzymatic microenvironment. In hGAPDH, the catalytic cysteine (Cys152) resides in a microenvironment that significantly lowers its pKa (to ~6.03), stabilizing it in a hyper-reactive nucleophilic thiolate state at physiological pH[3]. When a BDHI derivative binds to the hGAPDH active site, the Cys152 thiolate executes a nucleophilic attack on the 3-position of the isoxazole ring. This displaces the bromide leaving group and forms a stable, irreversible covalent adduct[1][2]. Recent advancements have shown that conformational rigidification of the BDHI scaffold (e.g., spirocyclic Compound 11) minimizes the entropic penalty of binding, drastically accelerating the covalent inactivation rate ( kinact​ ) to levels exceeding that of koningic acid, a benchmark natural GAPDH inhibitor[1].

Mechanism Glucose Glucose / Glycolysis G3P Glyceraldehyde-3-Phosphate (Substrate) Glucose->G3P GAPDH Active hGAPDH (Hyper-reactive Cys152 Thiolate) G3P->GAPDH Binds Active Site NADH NADH + 1,3-BPG (Tumor Energy Production) GAPDH->NADH Normal Catalysis Inhibited Covalently Inhibited hGAPDH-BDHI Adduct GAPDH->Inhibited Irreversible Binding BDHI BDHI Inhibitor (e.g., Spirocyclic Cmpd 11) BDHI->GAPDH Nucleophilic Attack (Br- Displacement) Inhibited->NADH Catalysis Blocked

Fig 1: Mechanism of hGAPDH covalent inhibition by BDHI derivatives blocking tumor glycolysis.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate BDHI derivatives, a multi-tiered validation system is required. The following protocols integrate biochemical kinetics, structural mass spectrometry, and cellular target engagement to ensure that observed phenotypic effects are causally linked to specific GAPDH inhibition.

Workflow 1: Time-Dependent In Vitro hGAPDH Inhibition Kinetics

Because covalent inhibitors act in a time-dependent manner, standard IC50​ values are insufficient and highly assay-dependent. The true measure of potency is the efficiency of inactivation, defined by the ratio kinact​/KI​ .

  • Step 1: Enzyme Preparation. Dilute recombinant hGAPDH to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM NAD+, 1 mM EDTA).

    • Expert Insight: The inclusion of 1 mM EDTA is critical. Trace heavy metals in standard buffers can rapidly oxidize the hyper-reactive Cys152 thiolate, leading to false-negative inhibition data.

  • Step 2: Pre-incubation. Aliquot the enzyme into a 96-well plate. Add the BDHI compound at varying concentrations (e.g., 0.5 µM to 50 µM). Incubate at 37°C for distinct time intervals ( t = 0, 15, 30, 60, and 120 minutes).

  • Step 3: Reaction Initiation & Monitoring. Add 2 mM Glyceraldehyde-3-Phosphate (G3P) to initiate the reaction. Immediately monitor the reduction of NAD+ to NADH by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

  • Step 4: Data Derivation. Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration by plotting ln(Remaining Activity) versus pre-incubation time. Plot kobs​ against inhibitor concentration using the Michaelis-Menten-like equation to extract kinact​ (maximum inactivation rate) and KI​ (concentration at half-maximal inactivation).

Workflow 2: Validation of Covalent Adduction via Intact Protein LC-MS

To prove that the BDHI warhead acts via a 1:1 stoichiometric modification of the active site rather than promiscuous multi-site labeling, intact protein mass spectrometry is utilized[2][4].

  • Step 1: Adduct Formation. Incubate 10 µM recombinant hGAPDH with 50 µM BDHI inhibitor in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl for 2 hours at 4°C.

  • Step 2: Quenching. Stop the reaction by adding Formic Acid (FA) to a final concentration of 0.1%. This drops the pH, protonating Cys152 and halting any further nucleophilic attack.

  • Step 3: Desalting & Separation. Inject the sample onto an HPLC-coupled electrospray ionization (ESI) mass spectrometer. Use a C4 trap column to wash away unreacted inhibitor and salts, followed by an analytical C4 column gradient (5% to 90% Acetonitrile with 0.1% FA)[4].

  • Step 4: Mass Deconvolution. Deconvolute the raw multiply-charged spectra using a maximum entropy algorithm (e.g., MaxEnt 1).

    • Self-Validation Check: The deconvoluted mass of the treated hGAPDH must equal the mass of the apo-enzyme plus the exact mass of the BDHI compound minus 79.9 Da (the mass of the displaced bromide ion). The absence of +2 or +3 adduct peaks confirms the exquisite selectivity of the BDHI warhead for Cys152.

Workflow 3: Intracellular Target Engagement and Antiproliferative Assay

Biochemical potency must translate to the complex intracellular environment. This protocol couples a phenotypic viability readout with a direct target engagement assay in pancreatic cancer cells (e.g., MIA PaCa-2 or PANC-1)[1].

  • Step 1: Cell Treatment. Seed MIA PaCa-2 cells (5,000 cells/well) in a 96-well plate. After 24 hours, treat with a concentration gradient of the BDHI compound (0.1 µM to 100 µM) for 48 hours.

  • Step 2: Phenotypic Readout. Measure cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo) to determine the cellular IC50​ for antiproliferative activity.

  • Step 3: Target Engagement (The Causal Link). In a parallel plate treated identically, lyse the cells using a non-denaturing lysis buffer (supplemented with protease inhibitors but lacking reducing agents like DTT, which could interfere).

  • Step 4: Lysate Activity. Measure the residual GAPDH activity in the lysates using the NADH fluorescence assay.

    • Expert Insight: A strong correlation between the loss of intracellular GAPDH activity and the drop in cell viability validates that the antiproliferative effect is mechanistically driven by GAPDH inhibition, fulfilling the requirement for a self-validating experimental system[1].

Workflow cluster_assays Orthogonal Validation System Prep 1. Recombinant hGAPDH Prep (Strict Metal Chelation via EDTA) Incubate 2. BDHI Incubation (Time & Dose Escalation) Prep->Incubate Assay 3A. NADH Fluorescence Assay (Extract k_inact / K_I) Incubate->Assay Kinetics MS 3B. Intact LC-ESI-TOF MS (Confirm 1:1 Stoichiometry) Incubate->MS Structure Cells 3C. MIA PaCa-2 Cell Assay (Correlate Viability with Target Engagement) Incubate->Cells Phenotype Data 4. Integrated Efficacy Profile (Validated GAPDH-Dependent Toxicity) Assay->Data MS->Data Cells->Data

Fig 2: Orthogonal validation workflow for characterizing BDHI-based covalent hGAPDH inhibitors.

Quantitative Data Summary

The table below summarizes the comparative quantitative metrics of notable BDHI derivatives against standard GAPDH inhibitors, highlighting the superior kinetic profile achieved through structural rigidification (e.g., Spirocyclic Compound 11).

Compound NameTargetMechanismBiochemical PotencyCellular Efficacy (Pancreatic Cancer)Reference
Spirocyclic BDHI (Compound 11) hGAPDHCovalent (Cys152) kinact​/KI​ significantly higher than Koningic AcidStrong antiproliferative activity; correlates with intracellular GAPDH inhibition[1]
GAPDH-IN-1 (Compound F8) hGAPDHCovalent IC50​ = 39.31 µMConcentration-dependent reduction in HEK293 viability/glucose metabolism[5]
Koningic Acid hGAPDHCovalent (Epoxide)Benchmark standardHigh potency, but potential off-target epoxide reactivity[1]
Acivicin Glutamine AmidotransferaseCovalent (Cys)Natural product precursorBroad-spectrum (anti-inflammatory, anticancer)[2]

References

  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254:115286. Retrieved from:[Link]

  • Puglisi, E., et al. (2019). Selective Cysteine Reactivity of the BDHI Electrophile. PMC - NIH. Retrieved from:[Link]

  • Itoh, K., et al. (2015). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Retrieved from: [Link]

  • Martyniuk, C. J., et al. (2011). Molecular Mechanism of Glyceraldehyde-3-phosphate Dehydrogenase Inactivation by α,β-Unsaturated Carbonyl Derivatives. Chemical Research in Toxicology - ACS Publications. Retrieved from: [Link]

Sources

Application Notes and Protocols: 3-Bromo-4,5-dihydroisoxazole as a Versatile Intermediate in Total Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold is a highly versatile heterocyclic intermediate that bridges the gap between complex total synthesis and targeted drug discovery[1][2]. Structurally, it functions as a masked β-hydroxy ketone, β-hydroxy ester, or γ-hydroxyamine, which can be unveiled late in a synthetic sequence via reductive N–O bond cleavage[1][2].

Beyond its role as a protecting/masking group, the C3-bromine atom provides an orthogonal reactivity handle. It serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the late-stage functionalization of the isoxazoline core prior to ring opening[3][4]. In medicinal chemistry, this same C3-bromo moiety acts as an electrophilic "warhead." It undergoes nucleophilic halide displacement by active-site cysteine residues, irreversibly inactivating critical disease targets such as human Transglutaminase 2 (TG2) ()[5][6] and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) ()[7][8].

Mechanistic Insights and Causality in Experimental Design

In Situ Generation of the 1,3-Dipole

The foundational step in BDHI synthesis is the 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene (dipolarophile)[2][9]. Because free bromonitrile oxide is highly unstable and rapidly dimerizes to form inactive furoxans, it must be generated in situ. This is achieved by treating dibromoformaldoxime with a mild base (typically anhydrous NaHCO₃) in a biphasic or heterogeneous mixture[9].

  • Causality: The slow, base-mediated dehydrohalogenation ensures a steady, low concentration of the reactive 1,3-dipole, maximizing the yield of the cycloaddition and suppressing dimerization side-reactions[9].

Orthogonal Reactivity and Ring Cleavage

In total synthesis, the BDHI core is often used to establish complex stereocenters. For example, in the enantioselective total synthesis of the tropane alkaloids (−)-cocaine and (−)-ferruginine, the 1,3-dipolar cycloaddition was utilized to regioselectively introduce the 3-bromo-2-isoxazoline ring as a masked cis-2,3-disubstituent ()[3].

  • Causality: The N–O bond is stable to a variety of cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃) but can be selectively cleaved using single-electron reductants like Mo(CO)₆ or SmI₂[1][3]. This orthogonality allows chemists to build molecular complexity at the C3 position before unveiling the latent acyclic functional groups.

Quantitative Data Presentation

Table 1: Reaction Conditions, Yields, and Validation Metrics for BDHI Transformations

TransformationReagents / CatalystIntermediate / TargetYield RangeKey Validation Metric
1,3-Dipolar Cycloaddition Dibromoformaldoxime, NaHCO₃, Alkene, EtOAc3-Bromo-4,5-dihydroisoxazole75–95%¹H NMR (diastereotopic isoxazoline CH₂/CH signals)
Suzuki Cross-Coupling Pd(PPh₃)₄, Arylboronic acid, K₂CO₃, TolueneC3-Aryl-4,5-dihydroisoxazole60–85%LC-MS (loss of distinct 1:1 bromine isotope pattern)
Reductive Ring Opening Mo(CO)₆, H₂O/MeCN, Refluxβ-Hydroxy Ketone / Ester70–90%IR Spectroscopy (appearance of broad O-H stretch)
Covalent Enzyme Inhibition Target Protein (GAPDH/TG2), BufferImino Thioether AdductN/AFluorescence imaging / Mass Spec (Protein mass shift)

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to subsequent synthetic steps.

Protocol A: Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole via Cycloaddition

Adapted from standard BenchChem methodologies ()[9].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous sodium bicarbonate (1.5–2.0 equiv.) suspended in anhydrous ethyl acetate (100 mL)[9].

  • Dipolarophile Addition: Add 3,3-dimethyl-1-butene (1.2 equiv.) to the suspension and stir at room temperature[9].

  • In Situ Dipole Generation: Dissolve dibromoformaldoxime (1.0 equiv.) in a minimal volume of anhydrous ethyl acetate. Transfer this solution to a dropping funnel[9].

  • Cycloaddition: Add the dibromoformaldoxime solution dropwise to the stirring suspension over 1–2 hours. The slow addition is critical to prevent dipole dimerization[9]. Stir for an additional 12–24 hours[9].

  • Validation (In-Process): Monitor by TLC (Hexane:EtOAc 9:1). The reaction is complete when the dibromoformaldoxime spot disappears.

  • Work-up & Purification: Filter the mixture to remove NaHCO₃ salts[9]. Wash the organic filtrate sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous MgSO₄[9]. Concentrate under reduced pressure and purify via silica gel chromatography[9].

  • Validation (Final): Confirm product identity via ¹H NMR (look for the characteristic ABX spin system of the dihydroisoxazole ring protons) and Mass Spectrometry (confirm the [M+H]⁺ peak with a 1:1 isotopic ratio indicative of a single bromine atom)[9].

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling of the BDHI Core
  • Preparation: In an oven-dried Schlenk flask under argon, combine the purified 3-bromo-4,5-dihydroisoxazole (1.0 equiv.), an arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) in a glovebox or under a strict argon stream to prevent catalyst oxidation.

  • Reaction Execution: Inject degassed Toluene/H₂O (4:1 v/v) into the flask. Heat the biphasic mixture to 80 °C for 8 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. Successful coupling is indicated by the disappearance of the brominated starting material and the emergence of a product mass lacking the bromine isotope signature.

  • Work-up: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Covalent Labeling of Catalytically Active Enzymes (e.g., TG2)

Adapted from chemical biology workflows ()[5][6].

  • Incubation: Incubate recombinant human TG2 (or cell lysates) with an alkynyl-tagged 3-bromo-4,5-dihydroisoxazole probe (50 µM) in reaction buffer (containing Ca²⁺ to ensure TG2 is in its active conformation) for 1 hour at 37 °C[5][6].

  • Click Chemistry Visualization: Perform a Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) by adding an azide-fluorophore (e.g., Alexa Fluor 555 azide), CuSO₄, TBTA ligand, and sodium ascorbate[6].

  • Validation: Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence. A specific fluorescent band at the molecular weight of TG2 (~77 kDa) confirms successful covalent halide displacement by the active-site cysteine[6].

Synthetic Workflow Visualization

G DBF Dibromoformaldoxime (Precursor) BNO Bromonitrile Oxide [1,3-Dipole] DBF->BNO Base (NaHCO3) BDHI 3-Bromo-4,5-dihydroisoxazole (BDHI Core) BNO->BDHI + Alkene (Cycloaddition) Alk Alkene (Dipolarophile) Alk->BDHI CrossCoupling Cross-Coupling (Suzuki/Sonogashira) BDHI->CrossCoupling Pd Catalyst RingOpening Reductive Ring Opening (Mo(CO)6 or H2/Pd) BDHI->RingOpening Reductant CovalentInhib Covalent Inhibition (Halide Displacement) BDHI->CovalentInhib Target Protein Functionalized C3-Functionalized Isoxazolines CrossCoupling->Functionalized BetaHydroxy β-Hydroxy Ketones/Esters (Total Synthesis) RingOpening->BetaHydroxy TargetEnzyme Inactivated Enzyme (e.g., GAPDH, TG2) CovalentInhib->TargetEnzyme Functionalized->BetaHydroxy N-O Cleavage

Workflow of 3-bromo-4,5-dihydroisoxazole synthesis and its divergence in total synthesis.

References

  • Chen, G., et al. "Total Synthesis of (−)-Cocaine and (−)-Ferruginine." The Journal of Organic Chemistry, 2011, 76(8). URL:[Link]

  • Dafik, L., & Khosla, C. "Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2." Chemistry & Biology, 2011, 18(1): 58–66. URL:[Link]

  • Galbiati, A., et al. "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells." European Journal of Medicinal Chemistry, 2023, 254: 115286. URL:[Link]

Sources

Troubleshooting & Optimization

improving regioselectivity in isoxazole cycloaddition reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in 1,3-dipolar cycloaddition reactions for isoxazole synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses foundational concepts. A clear understanding of these principles is the first step toward rational troubleshooting.

Question: What is the fundamental mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition?

Answer: The most common and versatile method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) and a dipolarophile (typically an alkyne for isoxazoles or an alkene for isoxazolines).[2][3] It is a pericyclic reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a concerted, thermally-allowed [3+2] cycloaddition to form the five-membered isoxazole ring.[1][2] This concerted mechanism means that bond formation occurs in a single transition state without the formation of intermediates.[4]

G cluster_reactants Reactants cluster_ts Concerted Transition State cluster_product Isoxazole Product R1_CNO R'–C≡N⁺–O⁻ TS [Transition State] R1_CNO->TS 4π electrons plus + R2_Alkyne R''–C≡C–R''' R2_Alkyne->TS 2π electrons Product 5-membered ring TS->Product

Caption: The concerted [3+2] cycloaddition pathway.

Question: What controls which regioisomer is formed (e.g., 3,5- vs. 3,4-disubstituted)?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is a complex interplay of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[4][5]

  • Electronic Control (FMO Theory): The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between these interacting orbitals, the faster the reaction. Regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[5][6]

    • Type I (HOMO-dipole controlled): The primary interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. This is common when the alkyne bears electron-withdrawing groups.

    • Type II (LUMO-dipole controlled): The primary interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne. This occurs when the alkyne has electron-donating groups.

  • Steric Control: Independent of electronics, bulky substituents on either the nitrile oxide (R') or the alkyne (R'' or R''') can sterically hinder the approach of the reactants in a specific orientation. The reaction will favor the transition state that minimizes this steric repulsion, which can override the electronically preferred pathway.[7]

G cluster_pathways Competing Regiochemical Pathways cluster_products Regioisomeric Products Reactants R'–CNO + R''–C≡CH TS_A Transition State A (e.g., HOMO-LUMO match) Reactants->TS_A Lower Energy (Favored) TS_B Transition State B (Steric hindrance) Reactants->TS_B Higher Energy (Disfavored) Product_A Product_A TS_A->Product_A Product_B Product_B TS_B->Product_B

Caption: Competing pathways leading to different isoxazole regioisomers.

Question: What are the most common ways to generate the nitrile oxide intermediate?

Answer: Nitrile oxides are often unstable and prone to dimerization, so they are almost always generated in situ (in the reaction mixture).[7][8] Common methods include:

  • Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate are used to eliminate water from a nitroalkane, forming the nitrile oxide.[9]

  • Oxidation of Aldoximes: This is a very popular method. An aldoxime is oxidized using agents like N-Chlorosuccinimide (NCS) with triethylamine, or Oxone®.[2][8]

  • Dehydrohalogenation of Hydroximoyl Halides: A hydroximoyl chloride (prepared from an aldoxime) is treated with a non-nucleophilic base like triethylamine to eliminate HCl.[4]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity. How can I favor the formation of a single isomer?

Answer: This is the most frequent challenge in isoxazole cycloadditions and indicates that the energy barriers for the two competing transition states are very similar.[10] To improve selectivity, you must alter the reaction conditions to preferentially stabilize one transition state over the other.

Causality & Solutions:

  • Solvent Polarity: The polarity of the solvent can differentially stabilize the transition states. A systematic solvent screen is a crucial first step. Polar aprotic solvents (like MeCN) or non-polar solvents (like Toluene) can significantly alter the regiomeric ratio compared to polar protic solvents (like EtOH).[7][10]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile oxide or the alkyne, altering their electronic properties (i.e., the energies and coefficients of their frontier orbitals). This can dramatically enhance the energy difference between the two pathways.

    • Action: Add a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂). The amount is critical and must be optimized; start with substoichiometric amounts (e.g., 0.2 equiv.) and increase to stoichiometric or even excess amounts (e.g., 2.0 equiv.).[7][10]

  • Substrate Modification: If possible, modify the electronic nature of your substrates. Adding a strong electron-withdrawing group to the alkyne can often lock in a specific FMO-controlled pathway, leading to a single regioisomer.[7]

  • Copper(I) Catalysis (for Terminal Alkynes): For reactions involving terminal alkynes (R-C≡C-H), copper(I) catalysis is exceptionally effective. The reaction proceeds through a copper acetylide intermediate, which enforces a different, highly regioselective mechanistic pathway, typically yielding 3,4-disubstituted isoxazoles.[11]

Troubleshooting Flowchart:

G Start Poor Regioselectivity (Mixture of Isomers) IsAlkyneTerminal Is your alkyne terminal (R-C≡C-H)? Start->IsAlkyneTerminal SolventScreen Perform Solvent Screen (e.g., Toluene, MeCN, EtOH) IsAlkyneTerminal->SolventScreen No UseCuCatalysis Use Copper(I) Catalysis (e.g., CuI, base) IsAlkyneTerminal->UseCuCatalysis Yes LewisAcid Screen Lewis Acids (e.g., BF₃·OEt₂) Vary stoichiometry SolventScreen->LewisAcid No improvement Success Improved Selectivity SolventScreen->Success Success ModifySubstrate Modify Substrate Electronics (e.g., add EWG to alkyne) LewisAcid->ModifySubstrate No improvement LewisAcid->Success Success UseCuCatalysis->Success Success

Caption: Decision tree for improving regioselectivity.

Problem 2: My reaction yield is very low, and I've isolated a significant amount of furoxan byproduct. What is happening?

Answer: This indicates that your in situ generated nitrile oxide is dimerizing faster than it is reacting with your dipolarophile.[7] Nitrile oxide dimerization is a common side reaction that forms a furoxan (a 1,2,5-oxadiazole-2-oxide).

Causality & Solutions:

  • High Nitrile Oxide Concentration: If the nitrile oxide is generated too quickly or its concentration becomes too high, it will react with itself.

    • Action: Generate the nitrile oxide slowly. If you are using a hydroximoyl chloride and base, add the base solution dropwise over a prolonged period (e.g., 1-2 hours) to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[7]

  • Unreactive Dipolarophile: If your alkyne is sterically hindered or electronically deactivated, its reaction with the nitrile oxide will be slow, giving the dimerization reaction more time to occur.

    • Action 1: Increase the reaction temperature. While this can sometimes negatively impact regioselectivity, it will increase the rate of the desired cycloaddition.

    • Action 2: Increase the concentration of the dipolarophile. Use a larger excess of the alkyne (e.g., 2-3 equivalents) to increase the probability of a successful cycloaddition event.

Problem 3: The reaction works for simple alkynes, but fails with my complex, functionalized substrate. Why?

Answer: The success of the 1,3-dipolar cycloaddition can be sensitive to the steric and electronic environment of the dipolarophile.

Causality & Solutions:

  • Steric Hindrance: Very bulky groups near the alkyne can completely block the approach of the nitrile oxide.

    • Action: Try a smaller nitrile oxide if possible (e.g., derived from a less bulky R' group). You may also need to increase the reaction temperature significantly or consider microwave-assisted synthesis, which can sometimes overcome high activation barriers.[2]

  • Incompatible Functional Groups: Certain functional groups on the substrate can react with the reagents used to generate the nitrile oxide. For example, free amines or acidic protons might be incompatible with the bases or oxidizing agents used.

    • Action: Protect sensitive functional groups before the cycloaddition reaction. Review the compatibility of all functional groups on your substrate with the specific nitrile oxide generation method you are employing.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via In Situ Nitrile Oxide Generation from an Aldoxime

This protocol uses N-Chlorosuccinimide (NCS) to generate a hydroximoyl chloride, which is then converted to the nitrile oxide with base.

  • Setup: To a stirred solution of the desired aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., Chloroform or Ethyl Acetate, 0.2 M), add a catalytic amount of pyridine (0.1 eq.).

  • Hydroximoyl Chloride Formation: Add a solution of NCS (1.1 eq.) in the same solvent dropwise at 0 °C. Allow the reaction to stir at room temperature and monitor by TLC until the aldoxime is consumed (typically 1-2 hours).

  • Cycloaddition: To the reaction mixture, add a solution of triethylamine (Et₃N, 1.5 eq.) in the same solvent dropwise over 1 hour at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until TLC analysis indicates the complete consumption of the intermediate.

  • Workup: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the isoxazole regioisomers.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method is highly reliable for terminal alkynes.[11]

  • Setup: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), combine the terminal alkyne (1.5 eq.), the hydroximoyl chloride (1.0 eq., prepared separately), Copper(I) Iodide (CuI, 0.1 eq.), and a suitable solvent (e.g., THF/H₂O mixture).

  • Reaction: Add a base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N, 2.0 eq.), to the mixture.

  • Stirring: Stir the reaction vigorously at room temperature. The reaction is often rapid and can be monitored by TLC (typically complete within 1-4 hours).

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with saturated ammonium chloride solution to remove copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to obtain the 3,4-disubstituted isoxazole.

Part 4: Data Summary Table

The choice of solvent and additives can have a profound impact on regioselectivity. The following table, based on data for the cyclocondensation of β-enamino diketones with hydroxylamine, illustrates this principle.[10]

EntrySolventAdditive (equiv.)Regioisomeric Ratio (2a:4a)Combined Yield (%)
1MeCNNone60:4085
2EtOHNone85:1582
3TolueneNone55:4570
4MeCNBF₃·OEt₂ (1.0)15:8575
5MeCNBF₃·OEt₂ (2.0)10:9079
6MeCNPyridine (1.4)75:2588

Data adapted from a study on β-enamino diketones, which proceed through a related cyclocondensation mechanism where regioselectivity is also a key challenge.[10] The table demonstrates how solvent choice and the addition of a Lewis acid (BF₃·OEt₂) or a base (Pyridine) can be used to steer the reaction toward a desired regioisomer.

References

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chemistry Central Journal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). MDPI. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. Available at: [Link]

  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. (1986). The Journal of Organic Chemistry. Available at: [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2025). MDPI. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]

  • REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. (2003). Heterocycles. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2015). RSC Advances. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

  • Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. (2010). Acta Chimica Sinica. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2025). MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Polycyclic Aromatic Compounds. Available at: [Link]

  • Full article: Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. (2024). Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Halo-4,5-dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about challenges in the synthesis of 3-halo-4,5-dihydroisoxazoles.

Welcome to the technical support center for the synthesis of 3-halo-4,5-dihydroisoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The 3-halo-4,5-dihydroisoxazole moiety is a critical electrophilic "warhead" and a versatile synthetic intermediate, making its efficient synthesis paramount for many research programs.[1][2][3] This resource provides field-proven insights and practical solutions to common experimental hurdles.

The predominant and most versatile method for constructing the 3-halo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition of a halo-nitrile oxide with an alkene (dipolarophile).[1][4] The halo-nitrile oxides are typically unstable and are therefore generated in situ from stable precursors such as dihaloformaldoximes or hydroximoyl halides.[5][6][7] Understanding and controlling this reaction is key to successfully synthesizing these target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-halo-4,5-dihydroisoxazoles?

A1: The most prevalent and robust method is the [3+2] cycloaddition reaction between a halo-nitrile oxide (the 1,3-dipole) and an alkene.[1][8] The halo-nitrile oxide is almost always generated in situ due to its instability. Alternative, less common methods include the direct halogenation of a 3-unsubstituted 4,5-dihydroisoxazole or the deoxygenation of 3-haloisoxazoline N-oxides.[1][6]

Q2: What are the common precursors for generating halo-nitrile oxides and their respective advantages?

A2: The choice of precursor is critical for a successful reaction. The two most common classes are:

  • Dihaloformaldoximes (e.g., Dibromoformaldoxime, DBF): These are stable, handleable precursors that generate the corresponding nitrile oxide upon slow dehydrohalogenation with a mild base (like NaHCO₃).[9] This method allows for a slow, controlled generation of the dipole, which can minimize side reactions.

  • Hydroximoyl Halides (e.g., Benzohydroximoyl Chloride): These are generated by the halogenation of aldoximes.[5] They react with a base, such as triethylamine (Et₃N), to form the nitrile oxide.[5] This method is very general and widely applicable to a variety of substituted nitrile oxides.

Q3: How does the nature of the halogen (Cl vs. Br) affect the final product's stability and reactivity?

A3: The halogen substituent intimately influences the properties of the resulting 3-halo-4,5-dihydroisoxazole.[1][10]

  • 3-Bromo derivatives: The 3-bromo-Δ²-isoxazoline scaffold is the most widely used. It strikes a good balance between being a handleable compound and a potent electrophilic warhead, capable of reacting with nucleophilic sites in enzymes.[1][2]

  • 3-Chloro derivatives: These are also very important, particularly as they are found in the naturally occurring antibiotic acivicin.[3] They can exhibit different reactivity profiles compared to their bromo-analogues and are often synthesized via cycloaddition with chloronitrile oxide.[1] Generally, the stability can vary, with some compounds being inert and others highly unstable.[1]

Q4: What specific safety precautions should be taken when working with precursors like dihaloformoximes or generating nitrile oxides?

A4: Safety is paramount. Dihaloformoximes can be hazardous, and nitrile oxides are reactive intermediates.

  • Handling Precursors: Always handle dihaloformoximes and hydroximoyl halides in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: Some reactions for generating intermediates, such as the chlorination of aldoximes, can be highly exothermic and may involve hazardous reagents like N-chlorosuccinimide (NCS) or chlorine gas.[11] Ensure reactions are properly cooled and monitored.

  • Explosion Risk: An intermediate in the synthesis of some commercial products, 2-methyl-6-nitrobenzoyl chloride oxime, has been noted to have a risk of explosion during precipitation, highlighting the need for careful handling of such intermediates, for instance by using one-pot procedures.[11]

Troubleshooting Guide: Experimental Challenges & Solutions

Problem 1: Low or No Yield of the Desired 3-Halo-4,5-dihydroisoxazole
  • Question: My 1,3-dipolar cycloaddition is failing or providing very low yields. What are the likely causes and how can I improve the outcome?

  • Answer: A low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem. The primary culprits are usually inefficient generation of the nitrile oxide, rapid dimerization of the nitrile oxide, or poor reactivity of the alkene.

Use the following decision tree to diagnose the issue.

low_yield_troubleshooting start Low / No Yield Observed check_precursor 1. Verify Precursor Quality (Hydroximoyl halide / Aldoxime) Is it pure and freshly prepared? start->check_precursor precursor_ok 2. Analyze Nitrile Oxide Generation Is the base appropriate? Is the solvent optimal? check_precursor->precursor_ok Yes precursor_bad Re-synthesize or Purify Precursor - Check for decomposition - Confirm structure by NMR/MS check_precursor->precursor_bad No generation_ok 3. Evaluate Nitrile Oxide Reactivity Is furoxan (dimer) the major byproduct? precursor_ok->generation_ok Yes generation_bad Optimize Generation Conditions - Screen bases (Et3N, NaHCO3, etc.) - Screen solvents (DCM, EtOAc, Toluene) - Monitor intermediate formation by TLC/LC-MS precursor_ok->generation_bad No dimer_yes Optimize to Favor Cycloaddition - Use excess alkene (2-5 eq.) - Slow addition of base/precursor - Lower reaction temperature generation_ok->dimer_yes Yes dimer_no 4. Assess Alkene Reactivity Is the alkene electron-rich or poor? Sterically hindered? generation_ok->dimer_no No alkene_issue Modify Conditions or Substrate - Increase reaction temperature - Use a more reactive alkene derivative - Consider Lewis acid catalysis dimer_no->alkene_issue

Caption: A decision-making flowchart for troubleshooting low yields.

  • Starting Material Integrity: Ensure your hydroximoyl halide or aldoxime precursor is pure. Hydroximoyl halides can be unstable and are often best used immediately after preparation.[5] Confirm their structure and purity by NMR before proceeding.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is critical. For hydroximoyl chlorides, a soluble organic base like triethylamine in a non-polar solvent like benzene, toluene, or DCM is common.[5] For dihaloformaldoximes, a heterogeneous mixture with a mild inorganic base like sodium bicarbonate in ethyl acetate is effective.[9]

    • Temperature: Nitrile oxide generation may need to be performed at a low temperature (e.g., 0 °C) to control its formation rate, followed by warming to room temperature or higher to facilitate the cycloaddition.[7][12]

    • Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while extended times can cause product degradation.[12]

Problem 2: Formation of Regioisomeric Mixtures
  • Question: My reaction is producing a mixture of the 3,4- and 3,5-substituted regioisomers. How can I improve selectivity?

  • Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[13][14][15] The reaction proceeds through a concerted mechanism, and the preferred isomer results from the interaction that has the lower activation energy.[4] Generally, the regioselectivity is determined by the alignment of the larger orbital coefficients on the interacting atoms of the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), or vice-versa.[15]

Alkene (Dipolarophile) SubstituentNitrile Oxide SubstituentPredominant IsomerRationale
Electron-Withdrawing (e.g., -CO₂R, -CN)Aryl/Alkyl5-substitutedControlled by the interaction of HOMO(dipole) and LUMO(dipolarophile).[15]
Electron-Donating (e.g., -OR, -Alkyl)Aryl/Alkyl4-substitutedControlled by the interaction of LUMO(dipole) and HOMO(dipolarophile).[15]
Sterically BulkyAny5-substitutedSteric hindrance disfavors the approach leading to the 4-substituted isomer.[14]
  • Modify Electronics: If possible, alter the electronic properties of the substituents on either the alkene or the nitrile oxide precursor to more strongly favor one FMO interaction over the other.

  • Leverage Sterics: Introducing a bulky substituent on the alkene can effectively block one regiochemical pathway, leading to higher selectivity.[14]

  • Solvent Polarity: The polarity of the solvent can sometimes influence the transition state energies and affect the isomeric ratio.[12] It is worth screening a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile).

Problem 3: Significant Furoxan (Nitrile Oxide Dimer) Byproduct
  • Question: My primary byproduct is the furoxan from nitrile oxide dimerization. How can I suppress this side reaction?

  • Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is the most common competing side reaction.[16][17] This occurs when the concentration of the nitrile oxide is high and the alkene is not reactive enough or is present in a low concentration.

reaction_competition cluster_0 Reaction Pathways R_CNO R-C≡N⁺-O⁻ (Nitrile Oxide) Dimer Furoxan (Dimer) R_CNO->Dimer Dimerization (Side Reaction, k2) Product 3-Halo-4,5-dihydroisoxazole (Desired Product) R_CNO->Product [3+2] Cycloaddition (Desired Path, k1) Alkene Alkene (Dipolarophile) Alkene->Product

Caption: Competing pathways for the in-situ generated nitrile oxide.

  • Controlled In Situ Generation: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkene. This keeps the instantaneous concentration of the dipole low, favoring the bimolecular reaction with the alkene over dimerization. This can be achieved by the slow, dropwise addition of the base (e.g., Et₃N) to the solution of the hydroximoyl halide and alkene.[7]

  • Use Excess Dipolarophile: Increasing the concentration of the alkene (using 1.5 to 5 equivalents) will increase the rate of the desired cycloaddition relative to the dimerization reaction according to the law of mass action.

  • Temperature Control: While higher temperatures can increase the rate of cycloaddition, they can also accelerate dimerization. Sometimes, running the reaction at a lower temperature for a longer period can provide a better outcome.[12]

Problem 4: Product Instability and Decomposition
  • Question: My isolated 3-halo-4,5-dihydroisoxazole is decomposing during workup or storage. How can I improve its stability?

  • Answer: The stability of the 3-halo-4,5-dihydroisoxazole ring is highly dependent on its substituents and the halogen at the 3-position.[1] These compounds are electrophilic and can be sensitive to nucleophiles, bases, heat, and sometimes light. The C3-halogen bond can be susceptible to nucleophilic attack, leading to addition-elimination pathways.[10][18]

  • Neutral Workup: During the aqueous workup, avoid strong bases. Use a mild wash with saturated sodium bicarbonate if necessary, followed by a brine wash, and ensure the product is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Prompt Use: If the product is known to be unstable, it is best to use it immediately in the subsequent synthetic step without prolonged storage.

  • Storage Conditions: For storage, keep the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) and protected from light.

  • Solvent Choice: When concentrating the product, avoid excessively high temperatures on the rotary evaporator. It is better to remove the solvent at a lower temperature, even if it takes longer.

Validated Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3-Bromo-5-substituted-4,5-dihydroisoxazole

This protocol is adapted from procedures utilizing dibromoformaldoxime (DBF) as the precursor to bromonitrile oxide.[9]

  • Reaction Setup: To a solution of the desired alkene (1.0 eq) in ethyl acetate (EtOAc, ~0.2 M), add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Precursor Addition: Add a solution of dibromoformaldoxime (DBF, 1.2 eq) in a small amount of EtOAc to the stirred suspension at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically analyzing the liquid phase. The reaction typically takes 4-24 hours.

  • Workup: Once the alkene is consumed, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional EtOAc.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/EtOAc gradient) to afford the pure 3-bromo-4,5-dihydroisoxazole product.

Protocol 2: General Procedure via In Situ Generation from a Hydroximoyl Chloride

This protocol is a general method for the reaction of an in situ generated nitrile oxide from a hydroximoyl chloride precursor.[5][7]

  • Oxime Formation (if needed): Dissolve the corresponding aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol or methanol. Add a base (e.g., pyridine or NaOH) and stir at room temperature until the aldehyde is consumed (monitor by TLC). Work up to isolate the aldoxime.

  • Hydroximoyl Chloride Formation: Dissolve the aldoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise, keeping the temperature below 5 °C. Stir for 1-2 hours at 0 °C.

  • Cycloaddition: To the cold solution containing the hydroximoyl chloride, add the alkene (1.2 eq). Then, add triethylamine (Et₃N, 1.5 eq) dropwise via a syringe pump over 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC for the disappearance of the alkene.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or crystallization to yield the desired 3-chloro-4,5-dihydroisoxazole.

References

Sources

Technical Support Center: Minimizing Off-Target Reactivity of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of covalent drug discovery, with a specific focus on ensuring target selectivity and minimizing off-target reactivity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about off-target effects.

Q1: What are off-target effects of covalent inhibitors and why are they a major concern?

A: Covalent inhibitors are designed to form a stable, covalent bond with their intended protein target.[1][2] Off-target effects occur when these inhibitors react with other, unintended proteins within the proteome.[3] Because this binding is often irreversible, the off-target protein is permanently inactivated, which can lead to several significant problems[1][4]:

  • Toxicity: Permanent modification of essential proteins can disrupt normal cellular processes, leading to cytotoxicity.[3][5]

  • Immunogenicity: The drug-protein adduct can be recognized as foreign by the immune system, potentially triggering an adverse immune response (hapten formation).[3][5][6]

Therefore, understanding and minimizing off-target reactivity is a critical step in developing safe and effective covalent therapeutics.[7]

Q2: What are the primary factors that contribute to an inhibitor's off-target reactivity?

A: A targeted covalent inhibitor's selectivity is primarily governed by two components: the "guidance system" and the "warhead".[1][8]

  • The Warhead: This is the electrophilic functional group that forms the covalent bond with a nucleophilic amino acid residue (like cysteine or serine) on the protein.[2][9] The intrinsic chemical reactivity of the warhead is a major determinant of selectivity. A highly reactive warhead may bind indiscriminately to many accessible nucleophiles, leading to widespread off-target effects.[10][11]

  • The Guidance System (or Scaffold): This is the part of the molecule that engages in non-covalent interactions (like hydrogen bonds and hydrophobic interactions) with the target protein.[8] A high-affinity scaffold ensures that the inhibitor spends more time bound to the intended target, increasing the local concentration of the warhead near the target residue and favoring on-target bond formation.[12][13]

Achieving selectivity is a balancing act between these two factors. The goal is to have a warhead that is just reactive enough to bind the target efficiently, guided by a high-affinity scaffold that minimizes its exposure to other proteins.[10][14]

Q3: How can I get a first impression of my inhibitor's potential for off-target reactivity?

A: A simple and effective initial screen is to assess the inhibitor's stability in the presence of a high concentration of a biological thiol, such as glutathione (GSH).[15] GSH is present at high concentrations in cells and serves as a general scavenger for reactive electrophiles.

An inhibitor that is rapidly depleted in a GSH stability assay is likely to have a highly reactive warhead, raising a red flag for potential off-target reactivity in a cellular context.[14] Compounds with a GSH half-life of less than 100 minutes are often flagged as having unfavorable, highly reactive warheads.[14] This assay provides an early, cost-effective way to rank compounds before moving to more complex and resource-intensive cellular or proteomic studies.

Q4: What is the difference between irreversible and reversible covalent inhibitors regarding off-target risk?

A: Both inhibitor types form a covalent bond, but the key difference lies in the stability of that bond.

  • Irreversible inhibitors form a permanent bond. If they bind to an off-target, that protein is permanently inactivated, and its function can only be restored through new protein synthesis.[13] This makes off-target binding a more significant safety concern.[4]

  • Reversible covalent inhibitors form a bond that can be broken, allowing the inhibitor to dissociate.[10][16] This transient interaction means that if an inhibitor binds to an off-target, the protein's function can be restored once the inhibitor is cleared.[16][17] This property is thought to provide a better safety profile by reducing the risk of prolonged off-target activity.[17][18]

The kinetics of this reversal (the "off-rate") is a critical parameter. A well-designed reversible inhibitor will have a long residence time on its intended target but a short residence time on off-targets.[10][17]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Problem 1: My inhibitor shows high reactivity in a simple thiol assay (e.g., GSH). What are my next steps?

High reactivity against glutathione (GSH) suggests your warhead may be too electrophilic, posing a risk for indiscriminate off-target binding.[14] However, this doesn't automatically disqualify the compound. The next steps involve balancing this intrinsic reactivity with structural features that confer selectivity.

Causality: The GSH assay measures the intrinsic reactivity of the electrophile. It doesn't account for the "guidance system" of your inhibitor, which promotes binding to your specific target protein. A highly selective inhibitor can overcome moderate intrinsic reactivity if its affinity for the target is very high.[13] The key is to determine if the reactivity is manageable or promiscuous.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for an inhibitor with high intrinsic reactivity.

A Start: High Reactivity in GSH Assay B Characterize Covalent Kinetics (k_inact / K_i) with Target Protein A->B C Is k_inact / K_i High? (e.g., > 10^5 M-1s-1) B->C D Proceed to Cellular Selectivity Profiling (ABPP) C->D Yes E Low Potency: Redesign Scaffold for Higher Affinity (Lower K_i) C->E No F High Potency: Proceed with Caution D->F High On-Target Potency with Few Off-Targets G Modify Warhead to Reduce Reactivity (Lower k_inact) D->G Multiple Off-Targets Observed H Re-evaluate in GSH Assay E->H G->H

Caption: Decision tree for a highly reactive covalent inhibitor.

Step-by-Step Protocol: Assessing Covalent Kinetics

To understand the balance between affinity and reactivity, you must determine the second-order rate constant, k_inact/K_i.[19] This value represents the overall efficiency of covalent modification and is a crucial parameter for comparing inhibitors.[19][20]

Objective: To separate the contributions of non-covalent binding affinity (K_i) and the rate of covalent bond formation (k_inact).[21]

Methodology:

  • Assay Setup: Use a continuous enzyme activity assay that allows you to monitor reaction progress over time.

  • Data Collection: Measure enzyme activity at multiple inhibitor concentrations and several pre-incubation times. Covalent inhibition is time-dependent.[22]

  • Kinetic Analysis:

    • The initial reversible binding affinity (K_i) can be determined from the initial reaction rates before significant covalent modification occurs, using a model for tight-binding inhibitors like the Morrison equation.[21]

    • The maximal rate of inactivation (k_inact) is determined by fitting the complete reaction progress curves to a kinetic model that describes the two-step mechanism (initial binding followed by irreversible inactivation).[21]

  • Calculate Efficiency: The ratio k_inact/K_i provides a measure of the inhibitor's efficiency. A highly efficient inhibitor will have a high value, indicating potent inactivation even at low concentrations.

ParameterDescriptionImportance for Selectivity
K_i Inhibition Constant: Measures the affinity of the initial, non-covalent binding step. A lower K_i means higher affinity.High affinity (low K_i) is crucial for selectivity, as it localizes the inhibitor to the target.[13]
k_inact Maximal Inactivation Rate: The first-order rate constant for covalent bond formation once the inhibitor is non-covalently bound.A lower k_inact can improve selectivity by reducing the likelihood of reaction with transiently encountered off-targets.[20][21]
k_inact/K_i Second-Order Rate Constant: The overall efficiency of covalent modification.This is the most important parameter for comparing the potency of different covalent inhibitors.[19]
Problem 2: My inhibitor is potent biochemically, but cellular assays show unexpected toxicity. How do I identify its off-targets?

This scenario strongly suggests that your inhibitor is binding to unintended proteins in the complex cellular environment.[3][5] The most direct way to identify these off-targets is through unbiased, proteome-wide chemoproteomic techniques.

Causality: The purified environment of a biochemical assay lacks the thousands of other potential protein targets present in a cell. Highly reactive cysteines on abundant proteins can act as "sinks" for your compound, leading to the observed toxicity.[23]

Chemoproteomic Approaches for Off-Target Profiling

Several mass spectrometry-based methods can map the interaction landscape of a covalent probe across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful and widely used technique.[24][25]

cluster_0 Control Sample cluster_1 Experimental Sample A Treat Cells/Lysate with DMSO B Add Alkyne-tagged Covalent Probe A->B C Lyse Cells & Click Chemistry (add Biotin-azide) B->C D Streptavidin Pull-down C->D E Trypsin Digest & LC-MS/MS Analysis D->E K Compare Protein Abundance: Proteins depleted in the experimental sample are potential off-targets. E->K F Treat Cells/Lysate with Your Inhibitor G Add Alkyne-tagged Covalent Probe F->G H Lyse Cells & Click Chemistry (add Biotin-azide) G->H I Streptavidin Pull-down H->I J Trypsin Digest & LC-MS/MS Analysis I->J J->K

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Protocol: Competitive ABPP for Selectivity Profiling

Objective: To identify proteins that are covalently modified by your inhibitor in a competitive manner in a complex biological sample.[5][24]

Methodology:

  • Probe Synthesis: Synthesize a version of your inhibitor that includes a reporter tag, typically a terminal alkyne. This "probe" will be used to label cellular targets.[5]

  • Competitive Incubation:

    • Experimental Sample: Treat live cells or cell lysate with your untagged inhibitor over a range of concentrations.

    • Control Sample: Treat a parallel sample with a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the alkyne-tagged probe to both the experimental and control samples. The probe will bind to any target sites not already occupied by your inhibitor.

  • Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the alkyne-tagged proteins.[3][5]

  • Enrichment: Use streptavidin beads to pull down all biotin-tagged proteins.[3]

  • Mass Spectrometry: Elute the captured proteins, digest them into peptides with trypsin, and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Proteins that are significantly less abundant in the inhibitor-treated sample compared to the control are identified as potential targets, as your inhibitor blocked the probe from binding.

Problem 3: Proteomics identified several potential off-targets. How do I validate them?

Proteomic screens are powerful for generating hypotheses but require orthogonal validation to confirm direct engagement and functional relevance.[26] Not every protein identified will be a biologically significant off-target.

Causality: Affinity enrichment techniques can sometimes identify proteins that bind non-covalently or are part of a larger complex, rather than being direct covalent targets.[27] It is crucial to confirm that your inhibitor forms a covalent bond with the putative off-target and that this interaction alters its function.

Comparison of Validation Methods
MethodPrincipleWhat It ConfirmsProsCons
Recombinant Protein Assay Incubate inhibitor with purified recombinant off-target protein.Direct covalent modification.Unambiguous; allows kinetic characterization.Protein may not be correctly folded; removes cellular context.
Intact Protein Mass Spec Analyze the mass of the recombinant protein after incubation with the inhibitor.Stoichiometry and site of covalent binding.Direct evidence of covalent adduction.[15]Requires pure protein; can be low-throughput.
Cellular Target Engagement (e.g., CETSA) Measure the thermal stability of the off-target protein in cells after inhibitor treatment. Ligand binding typically increases stability.Direct target binding in a cellular context.In-cell validation; label-free.Does not confirm covalency; not all binding events cause a thermal shift.
Site-Directed Mutagenesis Mutate the putative target residue (e.g., Cys to Ser) in the off-target protein and re-test inhibitor activity.The specific amino acid is required for the inhibitor's effect.Strong evidence for on-mechanism action.[22]Can be time-consuming; mutations may affect protein function.
Problem 4: How can I rationally modify my inhibitor to improve its selectivity?

Improving selectivity involves fine-tuning the structural and electronic properties of your molecule to maximize interactions with the on-target while minimizing them with off-targets.[13][28]

Causality: Selectivity arises from exploiting unique features of the target's binding pocket and modulating the intrinsic reactivity of the warhead.[12][13]

Key Design Strategies
  • Tune Warhead Reactivity: The most common strategy is to make the electrophile less reactive. For acrylamides, a common warhead, adding electron-donating groups or steric bulk near the Michael acceptor can decrease reactivity.[29] This makes the covalent reaction more dependent on the high affinity and precise positioning provided by the target protein.[28]

  • Optimize the Scaffold: Enhance the non-covalent binding affinity (lower K_i) for the target protein. By introducing new interactions with unique residues or pockets in the target's active site, you increase the residence time on-target, giving the covalent reaction more time to occur selectively.[13]

  • Exploit Steric Hindrance: Adding bulky groups to the electrophile can improve selectivity by sterically preventing the warhead from accessing the more constrained active sites of off-target proteins while still allowing it to bind the intended target.[28]

  • Consider Reversible Covalency: Switching to a reversible covalent warhead (e.g., a cyano-acrylamide or a nitrile) can be a powerful strategy.[17][18] This approach mitigates the risk of permanent off-target modification, fundamentally improving the safety profile.[10][17]

cluster_0 Strategies for Improving Selectivity inhibitor Scaffold (Guidance System) Linker Warhead (Electrophile) scaffold_opt Optimize Scaffold: - Increase affinity (lower K_i) - Exploit unique pockets inhibitor:scaffold->scaffold_opt linker_opt Modify Linker: - Adjust length and rigidity - Optimize warhead orientation inhibitor:linker->linker_opt warhead_opt Tune Warhead: - Decrease intrinsic reactivity - Introduce steric bulk - Switch to reversible warhead inhibitor:warhead->warhead_opt

Caption: Key components of a covalent inhibitor and strategies for optimization.

References

  • Zhang, T., et al. (2018).
  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget.
  • IPI (2023). Covalent Drug Discovery: Challenges, Advances, and Success Stories.
  • Unknown. (2025). Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. ScienceDirect.
  • CAS Insights. (2023).
  • Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
  • Ray, S., & Murkin, A. S. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry.
  • Unknown. (2025). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.
  • Unknown. (2025). Computational methods revolutionize drug discovery by predicting protein target sites.
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC.
  • Singh, J., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry.
  • WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Carna Biosciences. (2020). Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
  • Britton, D., et al. (2020). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Journal of the American Chemical Society.
  • Parker, C. G., et al. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.
  • Petraccone, L., & Angeli, A. (2023). Recent Advances in Covalent Drug Discovery. Molecules.
  • Penner, N., et al. (2020). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Expert Opinion on Drug Safety.
  • Zhang, Z., et al. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
  • Bar-Peled, L., et al. (2012). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Unknown. (2025). Key advances in the development of reversible covalent inhibitors. PMC.
  • Martin, B. R., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex.
  • Singh, N., et al. (2021). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
  • van den Bedem, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules.
  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS.
  • Mader, L. K., & Keillor, J. W. (2025).
  • Zhang, T., et al. (2017).
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Sutanto, F., et al. (2021).

Sources

Technical Support Center: Navigating the Stability of 3-Bromo-4,5-dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome, researchers and innovators. The 3-bromo-4,5-dihydroisoxazole scaffold is a powerful tool in modern drug discovery, prized for its role as a "warhead" in targeted covalent inhibitors.[1] This heterocycle's inherent reactivity, particularly the electrophilic character at the C3 position imparted by the bromine atom, is the very source of its biological efficacy and, concurrently, its stability challenges.[2]

This guide is structured to address the practical issues you may encounter throughout your experimental workflow, from the moment of synthesis to the final biological assay. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles driving these phenomena. By anticipating these challenges, you can ensure the integrity of your molecules and the reliability of your data.

Part 1: Synthesis and Purification Troubleshooting

This section addresses common hurdles during the preparation and isolation of your target compounds. The primary synthetic route, a 1,3-dipolar cycloaddition, is robust but requires careful control to prevent side reactions and degradation.[2]

Q1: My 1,3-dipolar cycloaddition reaction is low-yielding or fails completely. What are the likely causes?

A1: A low yield in this cornerstone reaction often points to issues with the in situ generation of the bromonitrile oxide dipole.

  • Causality: Bromonitrile oxide is highly reactive and prone to dimerization or decomposition if not trapped efficiently by the alkene (dipolarophile). The rate of its generation must be matched by the rate of the cycloaddition.

  • Troubleshooting Steps:

    • Base Selection: The choice and stoichiometry of the base used to dehydrohalogenate the dibromoformaldoxime precursor are critical. A weak, heterogeneous base like sodium bicarbonate (NaHCO₃) is often preferred as it allows for the slow, controlled generation of the nitrile oxide, minimizing side reactions.[2][3]

    • Solvent Purity: Ensure you are using anhydrous solvents. Water can react with the nitrile oxide intermediate.

    • Alkene Reactivity: Electron-rich alkenes are generally better dipolarophiles for this reaction. If you are using an electron-deficient or sterically hindered alkene, you may need to adjust the reaction conditions (e.g., higher temperature, longer reaction time), but be mindful that this can also increase the rate of intermediate decomposition.

    • Temperature Control: The reaction is typically run at room temperature.[4] Excessive heat can accelerate the decomposition of the bromonitrile oxide. If you need to heat the reaction to drive the cycloaddition with a reluctant alkene, consider adding the dibromoformaldoxime precursor slowly via a syringe pump to keep its instantaneous concentration low.

Q2: I'm observing significant product decomposition during silica gel column chromatography. How can I purify my compound without losing it?

A2: This is a classic issue. The 3-bromo-4,5-dihydroisoxazole ring can be sensitive to the acidic nature of standard silica gel.

  • Causality: The Lewis acidic sites on the surface of silica gel can coordinate to the nitrogen or oxygen atoms of the dihydroisoxazole ring, potentially catalyzing ring-opening or elimination reactions. The slightly acidic nature can also promote hydrolysis if non-anhydrous solvents are used.

  • Recommended Purification Protocol:

    • Deactivate the Silica: Before preparing your column, wash the silica gel with a 1-2% solution of a non-nucleophilic base, like triethylamine (Et₃N), in your chosen eluent system. Then, flush the column with the pure eluent until the pH of the eluate is neutral. This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (basic or neutral grade) or Florisil. Reverse-phase chromatography (C18) is also an excellent alternative if your molecule has sufficient lipophilicity.

    • Minimize Contact Time: Run your columns as quickly as is practical to reduce the time your compound spends on the stationary phase. Using flash chromatography systems over gravity columns is highly recommended.

    • Solvent Choice: Always use high-purity, dry solvents for your chromatography.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Gently pour the slurry into your flash column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Equilibration: Flush the packed column with at least 5-10 column volumes of the starting eluent (without the added triethylamine) until the eluate is neutral.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent or a compatible solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Run your gradient as planned, collecting fractions and analyzing them by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to co-evaporate with a solvent like toluene once or twice to remove any residual triethylamine.

Part 2: Handling and Storage Guidelines

The long-term stability of your 3-bromo-4,5-dihydroisoxazole derivatives is paramount for obtaining reproducible data in subsequent experiments.

Q3: What are the optimal conditions for storing these compounds to prevent degradation?

A3: Due to their inherent reactivity, proper storage is non-negotiable. Degradation can occur via hydrolysis, reaction with atmospheric components, or light-induced pathways.

  • Causality: The electrophilic C3 carbon is susceptible to nucleophilic attack by water. The strained heterocyclic ring can also be sensitive to cleavage under energetic input like UV light.

  • Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Form Solid / CrystallineMore stable than oils or solutions. If an oil, store neat.
Light Amber vials / Protect from lightPrevents potential photolytic degradation pathways.
Solvent Store neat (solvent-free)Avoids long-term solution-phase degradation. If a stock solution is required, use anhydrous aprotic solvents like DMSO or DMF and prepare fresh.
Q4: My compound shows a new spot on TLC/new peak in LC-MS after being stored as a stock solution in methanol for a week. What happened?

A4: You have likely observed solvolysis.

  • Causality: Protic nucleophilic solvents, like methanol, can attack the electrophilic C3 position, displacing the bromide and leading to a 3-methoxy derivative or potentially triggering a ring-opening cascade. This reactivity is a known feature of similar "warhead" scaffolds.[5][6]

  • Troubleshooting and Best Practices:

    • Solvent Selection: For stock solutions, always use high-purity, anhydrous, aprotic solvents. Anhydrous DMSO, DMF, or acetonitrile are generally preferred.

    • Prepare Fresh: Prepare solutions immediately before use in biological assays or further reactions. Avoid long-term storage in solution.

    • Confirm Identity: If you suspect degradation, re-characterize your compound using LC-MS and ¹H NMR to confirm its integrity before proceeding with experiments.

The following diagram illustrates a plausible nucleophilic substitution and ring-opening pathway that can occur in the presence of nucleophiles like water or alcohols.

G cluster_0 Initial Compound cluster_1 Nucleophilic Attack cluster_2 Degradation Products A 3-Bromo-4,5-dihydroisoxazole C Intermediate Adduct A->C Attack at C3 B Nucleophile (NuH) e.g., H₂O, ROH D Ring-Opened Product (β-Hydroxy Nitrile) C->D Ring Opening E Substitution Product (3-Nu-dihydroisoxazole) C->E Bromide Elimination

Caption: Potential degradation pathways for the 3-bromo-4,5-dihydroisoxazole ring.

Part 3: Frequently Asked Questions (FAQs)

Q5: How do different substituents on the dihydroisoxazole ring affect stability?

A5: Substituents can have a profound impact on the electronic nature and steric environment of the ring, thereby influencing its stability.[7][8]

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the ring (e.g., at C5) can increase the electrophilicity of the C3 carbon, making the compound more susceptible to nucleophilic attack. However, they may also stabilize the ring system through inductive effects.

  • Electron-Donating Groups (EDGs): EDGs can decrease the electrophilicity of C3, potentially making the compound more stable against nucleophiles.

  • Steric Hindrance: Bulky substituents, particularly near the C5 position, can sterically shield the ring from attack, enhancing its kinetic stability.[2] Computational studies often confirm that conformational rigidification is key to stabilizing interactions.[5][6]

Q6: What analytical techniques are best for monitoring the stability of my compound?

A6: A combination of techniques is ideal for a comprehensive assessment.

TechniqueInformation Provided
LC-MS The primary tool. Allows for rapid quantification of the parent compound and detection of lower and higher molecular weight impurities or degradation products.
¹H NMR Provides structural confirmation. The disappearance of characteristic signals for the dihydroisoxazole ring protons or the appearance of new, unexpected signals is a clear indicator of degradation.[9]
FT-IR Can be used to monitor the disappearance of the characteristic C=N stretching vibration of the isoxazole ring (typically around 1614-1625 cm⁻¹).[10]

This workflow can help diagnose issues encountered during your experiments.

G cluster_synthesis Synthesis/Purification Issue cluster_stability Handling/Stability Issue start Experiment Fails (e.g., low yield, no activity) check_purity Check Purity & Identity of Starting Material (LC-MS, NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure repurify Re-purify Compound (Use deactivated silica) is_pure->repurify No check_protocol Review Experimental Protocol (Solvents, pH, Temp) is_pure->check_protocol Yes resynthesize Re-synthesize Compound (Check reaction conditions) repurify->resynthesize end_ok Problem Solved resynthesize->end_ok check_storage Review Storage Conditions (Temp, Atmosphere, Solvent) check_protocol->end_ok

Caption: A decision tree for troubleshooting unexpected experimental results.

References

  • Abbas F. Abbas, et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. Available at: [Link]

  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. Available at: [Link]

  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Available at: [Link]

  • Conti, P., et al. (N/A). Reported two-steps ring opening of 3-bromo-4,5-dihydroisoxazoles to β-hydroxy esters exploited for total synthesis. ResearchGate. Available at: [Link]

  • S. G. Konda, et al. (2021). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Wei, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI. Available at: [Link]

  • Author(s). (N/A). Spectral studies, Crystal structure, molecular docking and Hirshfeld surfaces computational studies of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole. ResearchGate. Available at: [Link]

  • Osorio-Revilla, G., et al. (N/A). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]

  • Gryba, I., et al. (2022). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Reaction Condition Refinement for Nitrile Oxide Generation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of generating and utilizing nitrile oxides, which are highly valuable but notoriously transient intermediates in organic synthesis. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your path to successful 1,3-dipolar cycloaddition reactions is both efficient and robust.

Nitrile oxides are powerful 1,3-dipoles, unlocking access to a diverse range of five-membered heterocycles like isoxazolines and isoxazoles, which are core scaffolds in many pharmaceutical agents and natural products.[1][2] However, their high reactivity means they are almost always generated in situ, and this transient nature is the source of many experimental challenges.[1][3] The most common issue is their rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a side reaction that can severely impact the yield of the desired cycloaddition product.[4][5]

This guide is structured to help you diagnose and solve common problems, refine your reaction conditions, and understand the chemical principles governing the success of your experiments.

Core Methods for Nitrile Oxide Generation: A Quick Overview

There are three primary strategies for the in situ generation of nitrile oxides. The choice of method is critical and depends on substrate compatibility, reagent availability, and reaction conditions.[1][6]

  • Oxidation of Aldoximes: This is a widely used and versatile method. Various oxidizing agents can be employed, offering a range of conditions from mild to more forceful.[1][4]

  • Dehydrohalogenation of Hydroximoyl Halides: A classic and reliable method, it involves the base-induced elimination of a hydrogen halide from a hydroximoyl halide precursor.[7][8]

  • Dehydration of Primary Nitroalkanes: Known as the Mukaiyama procedure, this method uses a dehydrating agent, typically phenyl isocyanate, to generate nitrile oxides from readily available nitro compounds.[1][6]

Each of these methods has its own set of challenges and optimization parameters, which we will explore in the troubleshooting section below.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Cycloadduct

Q1: I've set up my reaction, but upon analysis (TLC, LC-MS), I see only my starting materials. What could be the issue?

A1: This is a common problem that usually points to a failure in generating the nitrile oxide intermediate. Let's break down the potential causes based on your chosen method:

  • For Aldoxime Oxidation:

    • Ineffective Oxidant: The chosen oxidizing agent may not be potent enough for your specific aldoxime substrate. For example, milder reagents might struggle with electron-deficient aldoximes.

    • Degraded Reagents: Oxidizing agents like N-bromosuccinimide (NBS) or sodium hypochlorite (bleach) can degrade over time. Ensure you are using fresh, high-quality reagents. Hypervalent iodine reagents like iodobenzene diacetate (DIB) are generally stable but should be stored properly.[9][10]

    • Incorrect Stoichiometry: Ensure the oxidant is used in the correct stoichiometric amount. For some methods, an excess may be required, while for others, it can lead to side reactions.[1]

  • For Dehydrohalogenation of Hydroximoyl Halides:

    • Base Strength: The base you are using (e.g., triethylamine, pyridine) might not be strong enough to efficiently dehydrohalogenate the precursor. Consider a stronger, non-nucleophilic base if appropriate.

    • Steric Hindrance: Bulky substituents near the reaction center can slow down the elimination step. You may need to increase the reaction temperature or use a less sterically hindered base.[5]

  • For Dehydration of Primary Nitroalkanes:

    • Inactive Dehydrating Agent: Phenyl isocyanate is sensitive to moisture. Using an old or improperly stored bottle can lead to complete reaction failure.

    • Catalyst Absence: This reaction often requires a catalytic amount of a base like triethylamine to proceed efficiently.[1]

Actionable Steps:

  • Verify Reagent Quality: Use fresh bottles of oxidants, bases, or dehydrating agents.

  • Re-evaluate Your Conditions: Consult the literature for precedents with similar substrates. You may need to switch to a more robust generation method.

  • Perform a Control Experiment: Try to generate and trap a simple, known nitrile oxide (e.g., from benzaldoxime) to confirm your reagents and general procedure are sound.

Problem 2: Significant Furoxan (Dimer) Formation

Q2: My reaction works, but I get a large amount of a byproduct that I've identified as the furoxan dimer of my nitrile oxide. How can I favor the cycloaddition?

A2: This is the most classic challenge in nitrile oxide chemistry. Furoxan formation is a second-order reaction, meaning its rate is highly dependent on the concentration of the nitrile oxide.[4] The goal is to keep the instantaneous concentration of the nitrile oxide low while ensuring it has a high probability of reacting with your dipolarophile.

Core Principle: The rate of the desired [3+2] cycloaddition must be significantly faster than the rate of dimerization.

Here’s how to tip the scales in your favor:

  • Slow Generation of the Nitrile Oxide: Instead of adding all reagents at once, add the limiting reagent for nitrile oxide formation (e.g., the base in dehydrohalogenation, or the oxidant) slowly over several hours using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, minimizing dimerization.[11]

  • Increase Dipolarophile Concentration: Use an excess of the dipolarophile (your alkene or alkyne), typically 1.5 to 3 equivalents. This increases the likelihood of a productive collision between the nitrile oxide and the trapping agent.[5][11]

  • Choose a More Reactive Dipolarophile: The reactivity of the dipolarophile is key. Electron-deficient or strained alkenes/alkynes are generally more reactive towards nitrile oxides.[5] If your substrate allows, modifying the dipolarophile to make it more reactive can be a powerful strategy.

  • Optimize Temperature: The effect of temperature can be complex.

    • Lower Temperatures (0 °C to -20 °C): Often recommended to decrease the rate of dimerization, which typically has a higher activation energy than the cycloaddition.[12]

    • Higher Temperatures: In some cases, particularly with sterically hindered substrates, higher temperatures may be needed to accelerate the cycloaddition enough to outcompete dimerization. This must be determined empirically.[5]

The relationship between these factors can be visualized as a decision-making workflow.

G start High Furoxan Formation Observed slow_gen Implement Slow Addition of Limiting Reagent start->slow_gen inc_dipolarophile Increase Dipolarophile Concentration (1.5-3 eq.) slow_gen->inc_dipolarophile check_dipolarophile Evaluate Dipolarophile Reactivity inc_dipolarophile->check_dipolarophile modify_dipolarophile Use More Reactive Dipolarophile (e.g., strained, e-deficient) check_dipolarophile->modify_dipolarophile Reactivity is Low optimize_temp Optimize Reaction Temperature check_dipolarophile->optimize_temp Reactivity is High modify_dipolarophile->optimize_temp success Improved Yield of Cycloadduct optimize_temp->success

Caption: Troubleshooting workflow for minimizing furoxan byproduct.

Problem 3: My Aldoxime Precursor is Unstable

Q3: I'm using an oxidation method, but my aldoxime seems to be decomposing under the reaction conditions, leading to a complex mixture. What should I do?

A3: Aldoxime stability can be an issue, especially with substrates containing sensitive functional groups. The choice of oxidant and reaction conditions is critical here.

  • Harsh Oxidants: Reagents like N-chlorosuccinimide (NCS) or bleach can be aggressive.[11] If you suspect substrate decomposition, switching to a milder method is the first step.

  • pH Sensitivity: Some aldoximes are sensitive to acidic or basic conditions. The reaction medium should be chosen carefully. For instance, oxidation with iodobenzene diacetate (DIB) is often performed in methanol with a catalytic amount of trifluoroacetic acid (TFA), which might not be suitable for acid-sensitive substrates.[9][13]

Recommended Mild Oxidation Methods:

Reagent SystemTypical ConditionsAdvantagesPotential Issues
NaCl / Oxone MeCN/H₂O, Na₂CO₃, rt"Green" protocol, inexpensive, broad scope for aliphatic and aromatic aldoximes.[1][14][15]Requires aqueous conditions, which may not suit all substrates.
Hypervalent Iodine (DIB) MeOH, cat. TFA, rtEfficient, compatible with tandem reactions like oxidative dearomatization.[9][10]Reagents can be expensive; acidic catalyst may affect sensitive groups.
t-Butyl hypoiodite (t-BuOI) Dioxane, 2,6-lutidine, rtMild conditions, good for various substrates.[16]Reagent is generated in situ from t-BuOCl and NaI.

If your aldoxime is particularly precious or sensitive, consider switching to a different nitrile oxide precursor altogether, such as a primary nitroalkane or a hydroximoyl chloride, which may offer a more benign generation pathway.

Key Reaction Pathways and Mechanisms

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Generation from Aldoximes (Oxidation)

This pathway generally involves an initial oxidation of the oxime to an intermediate that readily eliminates to form the nitrile oxide. Using a hypervalent iodine reagent is a good example.

G cluster_main Oxidation of Aldoxime with DIB Aldoxime R-CH=N-OH Intermediate [Oxidized Intermediate] Aldoxime->Intermediate + PhI(OAc)₂ NitrileOxide R-C≡N⁺-O⁻ Intermediate->NitrileOxide - PhI - 2 AcOH

Caption: General pathway for nitrile oxide generation via aldoxime oxidation.

Generation from Hydroximoyl Halides (Dehydrohalogenation)

This is a straightforward base-mediated elimination reaction.

G cluster_main Dehydrohalogenation of Hydroximoyl Chloride Precursor R-C(Cl)=N-OH NitrileOxide R-C≡N⁺-O⁻ Precursor->NitrileOxide + Base (e.g., Et₃N) - Base·HCl

Caption: Generation via dehydrohalogenation of a hydroximoyl chloride.

Experimental Protocols

Here are detailed, step-by-step methodologies for two common generation methods.

Protocol 1: Generation via NaCl/Oxone Oxidation of an Aldoxime

This protocol is adapted from a green chemistry approach and is excellent for a broad range of substrates.[14][15]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol, 1.0 eq.), the dipolarophile (1.2-1.5 mmol, 1.2-1.5 eq.), and sodium chloride (NaCl, 1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (e.g., 10 mL). Stir the mixture to dissolve the components.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add Oxone® (potassium peroxymonosulfate, 1.2 mmol, 1.2 eq.) and sodium bicarbonate (Na₂CO₃, 2.4 mmol, 2.4 eq.) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Generation via Dehydrohalogenation of a Hydroximoyl Chloride

This is a classic method that requires the prior synthesis of the hydroximoyl chloride from the corresponding aldoxime.

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hydroximoyl chloride (1.0 mmol, 1.0 eq.) and the dipolarophile (1.2-2.0 mmol, 1.2-2.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Prepare a solution of triethylamine (Et₃N, 1.1 mmol, 1.1 eq.) in the same anhydrous solvent (2 mL). Add this solution dropwise to the reaction mixture over 1-4 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C or room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography.

By understanding the principles behind nitrile oxide generation and anticipating common pitfalls, you can significantly improve the success rate and efficiency of your cycloaddition reactions.

References
  • Mild and efficient dehydration of oximes to nitriles mediated by the Burgess reagent . ResearchGate. Available at: [Link]

  • Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents . Organic Letters. Available at: [Link]

  • Synthesis of stable nitrile oxide compounds. Google Patents.
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS . ResearchGate. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition . Organic Letters. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition . Organic Letters. Available at: [Link]

  • Oxidation of α-Oxo-Oximes to Nitrile Oxides with Hypervalent Iodine Reagents . The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents . ResearchGate. Available at: [Link]

  • Oxidation of oximes to nitrile oxides with hypervalent iodine reagents . Semantic Scholar. Available at: [Link]

  • Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries . PMC. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition . PubMed. Available at: [Link]

  • Oxidation of α-Oxo-Oximes to Nitrile Oxides with Hypervalent Iodine Reagents . ACS Figshare. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . MDPI. Available at: [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles . Organic Letters. Available at: [Link]

  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids . Organic Letters. Available at: [Link]

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles . Royal Society of Chemistry. Available at: [Link]

  • Dehydration of Oxime to Nitriles . AIP Publishing. Available at: [Link]

  • Aldoxime dehydratases: production, immobilization, and use in multistep processes . PMC. Available at: [Link]

  • NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS . Download Link. Available at: [Link]

Sources

Technical Support Center: Enhancing the Antiproliferative Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the development of isoxazole derivatives as antiproliferative agents. This guide is structured to address the common and complex challenges encountered during the experimental lifecycle, from initial screening to mechanism of action studies. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My newly synthesized isoxazole derivative shows no activity in my cancer cell line panel. Where do I start troubleshooting? A: Start by verifying the compound's integrity and the experimental setup. Confirm the structure and purity (>95%) via NMR and LC-MS. Ensure your final DMSO concentration in the cell culture medium is non-toxic and consistent across all wells (typically ≤0.5%). Also, confirm that the chosen cell lines are appropriate for the intended mechanism of action. Many isoxazole derivatives, for instance, act as HSP90 or tubulin inhibitors, and cell lines can have varying sensitivity to these mechanisms.[1][2]

Q2: What is a "good" IC50 value for a lead isoxazole compound? A: This is context-dependent. In early-stage discovery, an IC50 value in the low micromolar (1-10 µM) or high nanomolar range against a sensitive cell line is considered promising.[1] For comparison, some potent isoxazole derivatives have demonstrated IC50 values in the double-digit nanomolar range.[1] However, factors like selectivity against normal cells, solubility, and metabolic stability are equally important for further development.

Q3: Are there any known liabilities of the isoxazole ring itself? A: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions, such as reductive metabolism (e.g., by cytochrome P450s) or in the presence of strong bases.[3] This can lead to metabolic instability and potential loss of activity in vivo. It is a critical parameter to assess early on.

Q4: How important is solubility for my in vitro assays? A: Critically important. Poor aqueous solubility can lead to compound precipitation in your cell culture medium, resulting in an actual concentration far lower than your intended test concentration. This is a major cause of artificially high IC50 values and poor reproducibility. Always assess the kinetic solubility of your compounds in the specific assay buffer or medium you plan to use.

Part 2: Troubleshooting Guide - Low Potency & High IC50 Values

This guide addresses one of the most common hurdles: a lead compound exhibiting weaker-than-expected antiproliferative activity.

Issue: My isoxazole derivative has an IC50 > 10 µM in my primary screen. How can I diagnose the problem?

The cause of low potency can be multifactorial, spanning from physicochemical properties of the compound to the biological context of the assay. The following workflow provides a systematic approach to identifying the bottleneck.

G cluster_1 Troubleshooting Steps A High IC50 Observed B Step 1: Verify Compound & Assay Integrity A->B Start Here C Step 2: Assess Physicochemical Properties B->C If assay is valid B_detail Purity Check (LC-MS) Solubility in DMSO Assay Controls (Z') B->B_detail D Step 3: Evaluate Cellular Pharmacokinetics C->D If solubility is adequate C_detail Kinetic Solubility in Media LogP/LogD Measurement C->C_detail E Step 4: Re-evaluate Biological Hypothesis D->E If permeability is low or efflux is high D_detail Cell Permeability (PAMPA) Metabolic Stability (Microsomes) Efflux Ratio (Caco-2) D->D_detail E_detail Target Expression in Cell Line Target Engagement (CETSA) Alternative MoA? E->E_detail

Caption: Troubleshooting workflow for diagnosing high IC50 values.

Q&A: In-Depth Troubleshooting

Q: My compound is pure, but the results are inconsistent. What could be wrong with my antiproliferation assay? A: Assay variability can mask true activity. The most common issues are related to cell handling and the specific assay chemistry.

  • Cell Seeding Density: Ensure cells are in the logarithmic growth phase. Seeding too few or too many cells can dramatically alter the IC50 value. Optimize seeding density so that at the end of the assay (e.g., 72 hours), the control wells are approximately 80-90% confluent.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for test compounds or ensure proper humidification in the incubator.

  • Assay Choice: Different assays measure different endpoints.

    • Metabolic Assays (MTT, MTS): Measure mitochondrial reductase activity. Can be confounded by compounds that affect mitochondrial function without being cytotoxic.

    • Sulforhodamine B (SRB) Assay: Measures total protein content, which is a better indicator of cell number. It is often more reliable and less prone to artifacts.

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.

  • Compound Addition: Add serial dilutions of your isoxazole derivatives (and a vehicle control, e.g., 0.1% DMSO) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm on a plate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Q: I suspect my compound isn't getting into the cells. How can I improve permeability? A: Poor cell permeability is a common reason for a disconnect between biochemical activity and cellular activity.[4]

  • Structural Modification: Structure-Activity Relationship (SAR) studies are key. Generally, reducing the polar surface area (PSA) and the number of hydrogen bond donors can improve passive diffusion. For example, masking a polar hydroxyl group as a methyl ether can sometimes enhance permeability, though this may affect target binding.

  • Prodrug Strategies: While more advanced, one could consider designing a prodrug that uses a lipophilic moiety to cross the cell membrane and is then cleaved intracellularly to release the active isoxazole.

Structural Feature General Impact on Permeability Example Modification
High Polar Surface Area (>140 Ų)Decreases PermeabilityMask polar groups (e.g., -OH to -OMe)
High Hydrogen Bond Donor Count (>5)Decreases PermeabilityConvert carboxylic acids to esters
High Molecular Weight (>500 Da)Decreases PermeabilitySynthesize smaller, more efficient analogues
Ionization at Physiological pHDecreases PermeabilityModify pKa via bioisosteric replacement
Table 1: General guidelines for modifying isoxazole derivatives to improve cell permeability.

Part 3: Investigating the Mechanism of Action (MoA)

Once you have a compound with acceptable potency, the next critical step is to understand how it works. Isoxazole derivatives have been reported to inhibit a wide range of cancer-relevant targets.[5][6]

Common MoAs for Antiproliferative Isoxazole Derivatives:

  • Tubulin Polymerization Inhibition: Some isoxazoles bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to G2/M cell cycle arrest and apoptosis.[7]

  • Protein Kinase Inhibition: The isoxazole scaffold can act as a hinge-binding motif in the ATP pocket of various kinases, such as Aurora kinases.[8]

  • HSP90 Inhibition: Certain derivatives can inhibit the chaperone protein HSP90, leading to the degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival.[1][2]

  • Topoisomerase Inhibition: Some isoxazole-containing hybrids have shown the ability to inhibit DNA topoisomerases, leading to DNA damage and cell death.[9]

G cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Cyto Cytoplasm Kinase Kinase (e.g., Aurora) CellCycle Cell Cycle Progression Kinase->CellCycle Regulates Arrest Cell Cycle Arrest Kinase->Arrest HSP90 HSP90 Oncogene Oncogenic Client Protein (e.g., Akt) HSP90->Oncogene Stabilizes Apop_Out Apoptosis HSP90->Apop_Out Oncogene->CellCycle Promotes DNA DNA (Topoisomerase) DNA->CellCycle DNA->Apop_Out Apoptosis Apoptosis Tubulin Microtubule Dynamics Tubulin->CellCycle Required for M-Phase Tubulin->Arrest Isoxazole1 Isoxazole Derivative Isoxazole1->Kinase Inhibits Isoxazole2 Isoxazole Derivative Isoxazole2->HSP90 Inhibits Isoxazole3 Isoxazole Derivative Isoxazole3->Tubulin Disrupts Isoxazole4 Isoxazole Derivative Isoxazole4->DNA Inhibits Topo

Caption: Potential antiproliferative mechanisms of isoxazole derivatives.

Q&A: Experimental Approaches for MoA

Q: How can I determine if my compound causes cell cycle arrest? A: The most direct method is flow cytometry analysis of propidium iodide (PI) stained cells. PI is a fluorescent intercalating agent that stains DNA, and its fluorescence intensity is directly proportional to the DNA content of the cell.

  • Treatment: Culture your cells (e.g., 1x10⁶ cells in a 6-well plate) and treat them with your isoxazole derivative at 1x and 5x its IC50 concentration for 24 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M, for example, would be consistent with a tubulin-targeting agent.

Q: My compound induces G2/M arrest. How do I confirm it targets tubulin? A: A cell-free in vitro tubulin polymerization assay is the gold standard. This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter dye. Comparing your compound's activity to known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) will provide definitive evidence.

References

  • Silyanova, A., et al. (2018). Isoxazole chalcone derivatives with structural similarities to CA4. Bioorganic & Medicinal Chemistry Letters, 27, 4314–4318. [Link]

  • Tachallait, H., et al. (2019). A method for the preparation of novel N-saccharin isoxazole derivatives using KI/Oxone. MDPI. [Link]

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Various Authors. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Various Authors. (2022). Isoxazole Derivatives against Carbonic Anhydrase. ACS Omega. [Link]

  • Ricci, A., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PMC. [Link]

  • Ricci, A., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. [Link]

  • Various Authors. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. [Link]

  • Kaur, M., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Zhang, M., et al. (2018). Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors. PubMed. [Link]

  • Yilmaz, V. T., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis Online. [Link]

  • Various Authors. (2023). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Various Authors. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR. MDPI. [Link]

  • Various Authors. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

Sources

Validation & Comparative

Validation of GAPDH as the Target for 3-Bromo-Isoxazolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has transcended its traditional classification as a simple housekeeping gene. As a rate-limiting enzyme in glycolysis, it catalyzes the conversion of glyceraldehyde 3-phosphate (G3P) into 1,3-bisphosphoglycerate (1,3-BPG). Because many aggressive tumors (like Pancreatic Ductal Adenocarcinoma, PDAC) and parasites (like Plasmodium falciparum) rely almost exclusively on anaerobic glycolysis for energy, GAPDH has emerged as a highly validated therapeutic target[1],[2].

Historically, targeting GAPDH was hindered by the use of unspecific electrophilic warheads that caused widespread off-target toxicity. The development of 3-bromo-isoxazolines represents a paradigm shift. Unlike indiscriminate alkylators, 3-bromo-isoxazolines act as highly selective covalent inhibitors. They undergo a nucleophilic attack by the catalytic cysteine of GAPDH (Cys152 in humans, Cys153 in P. falciparum), displacing the bromine atom to form an irreversible covalent bond[3],[4].

As an application scientist, I have observed that the superiority of the 3-bromo-isoxazoline scaffold lies in its precise reactivity. Bromine is an optimal leaving group—significantly more reactive than chlorine (as seen in the natural product acivicin), yet stable enough to prevent indiscriminate binding to non-catalytic thiols[5].

Mechanism Glucose Glucose Metabolism G3P Glyceraldehyde 3-Phosphate (G3P) Glucose->G3P GAPDH GAPDH Tetramer (Catalytic Cys152/153) G3P->GAPDH Substrate BPG 1,3-Bisphosphoglycerate (1,3-BPG) GAPDH->BPG Active Glycolysis CellDeath Glycolytic Arrest & Apoptosis GAPDH->CellDeath Enzyme Inactivation Warhead 3-Bromo-Isoxazoline (e.g., AXP-3019) Alkylation Covalent Alkylation (Br- displacement) Warhead->Alkylation Nucleophilic Attack Alkylation->GAPDH Irreversible Binding

Fig 1: Mechanism of GAPDH covalent inhibition by 3-bromo-isoxazolines leading to glycolytic arrest.

Objective Comparison of GAPDH Inhibitors

To justify the selection of 3-bromo-isoxazolines for your drug development pipeline, we must objectively compare their performance against historical alternatives.

Table 1: Structural and Kinetic Comparison of GAPDH Covalent Inhibitors
Inhibitor ClassRepresentative CompoundWarheadTarget CysteineSelectivity & Reactivity ProfileClinical / Research Utility
Non-specific Alkylator IodoacetamideHaloacetamideAll accessible CysVery Low: Indiscriminate alkylation of cellular thiols.Biochemical tool only; highly toxic[3].
Natural Antibiotic Acivicin3-Chloro-isoxazolineCys152/153Moderate: Chlorine is a poor leaving group, requiring higher concentrations.Limited by off-target neurotoxicity[5].
Phosphonates BAP / CAPHalo-acetyl phosphonateCys152/153High Reactivity: Fast kinetics but poor cell membrane permeability.In vitro structural and mechanistic studies[3].
3-Bromo-isoxazoline AXP-3019 / 3-Br-Acivicin 3-Bromo-isoxazoline Cys152 (Human) / Cys153 (Plasmodium) High: Bromine provides optimal leaving group kinetics.Lead compounds for PDAC & Malaria [1],[4].
Table 2: Performance Metrics of 3-Bromo-Isoxazolines in Disease Models
CompoundTarget OrganismAssay TypeKey Performance MetricReference
AXP-3019 Human (PDAC)In Vivo XenograftBlocked tumor mass growth with no apparent systemic toxicity.[1],[6]
Compound 1a-c P. falciparumIn Vitro (W2 Strain)Submicromolar antiplasmodial activity; high selectivity index.[2]
3-Br-Isoxazoline Human vs. P. falciparumRecombinant Enzyme100% PfGAPDH inhibition vs. 25% hGAPDH inhibition (Selectivity window).[7]

Application Insight: A fascinating structural phenomenon occurs with 3-bromo-isoxazolines. In the P. falciparum GAPDH tetramer, the compounds alkylate all four catalytic cysteines, resulting in 100% inhibition. However, in human GAPDH, the alkylation of a single cysteine triggers a slow conformational rearrangement that shields the remaining three active sites from the bulky inhibitor[7]. This partial inhibition creates a vital therapeutic window, allowing the targeting of highly glycolytic tumors (like PDAC) without destroying healthy tissue metabolism[1].

Self-Validating Experimental Workflows

When validating covalent inhibitors, a critical failure point is relying on standard IC50​ values, which shift depending on incubation time. To ensure scientific integrity, I recommend the following self-validating workflow to confirm target engagement, stoichiometry, and cellular efficacy.

Workflow Step1 1. Kinetic Assay (k_inact / K_I) Step2 2. Intact Mass Spec (Adduct Validation) Step1->Step2 Confirm Binding Step3 3. Cell Viability (PDAC / RBCs) Step2->Step3 Target Engagement Step4 4. In Vivo Xenograft (Efficacy & Toxicity) Step3->Step4 Lead Selection

Fig 2: Self-validating experimental workflow for evaluating 3-bromo-isoxazoline GAPDH inhibitors.

Protocol 1: Recombinant GAPDH Kinetic Assay ( kinact​/KI​ Determination)

Causality: Because 3-bromo-isoxazolines are irreversible binders, their efficiency must be measured by the rate of inactivation ( kinact​ ) and the binding affinity ( KI​ ), rather than a static IC50​ .

  • Preparation: Dilute recombinant human or PfGAPDH to 10 nM in assay buffer (50 mM TEA, 50 mM Na2​HPO4​ , 1 mM EDTA, pH 7.6).

  • Pre-incubation: Incubate the enzyme with varying concentrations of the 3-bromo-isoxazoline (e.g., AXP-3019) for time intervals ranging from 0 to 60 minutes at 37°C.

  • Reaction Initiation: Add 2 mM NAD+ and 2 mM G3P to initiate the glycolytic reaction.

  • Readout: Monitor the production of NADH via fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

  • Data Analysis: Plot the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to extract kinact​/KI​ .

Protocol 2: Intact Protein Mass Spectrometry (Target Validation)

Causality: To definitively prove that the mechanism of action is the covalent modification of Cys152/153, we must observe a mass shift corresponding to the exact mass of the inhibitor minus the leaving group (HBr).

  • Incubation: Incubate 10 µM recombinant GAPDH with a 10-fold molar excess (100 µM) of the 3-bromo-isoxazoline for 2 hours at room temperature.

  • Quenching: Add 1 mM Dithiothreitol (DTT) to quench the reaction. Crucial Step: DTT reacts with any unbound electrophile, preventing artifactual alkylation during sample preparation.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid size-exclusion column to remove salts and quenched inhibitor.

  • LC-ESI-TOF MS: Analyze the intact protein mass. You will observe a mass shift of exactly +[Minhibitor​−79.9 Da (Br)−1.0 Da (H)] , confirming a 1:1 binding stoichiometry per modified monomer[2].

Protocol 3: Cell-Based Anti-Proliferation (PDAC Models)

Causality: In vitro enzymatic potency does not guarantee in vivo efficacy due to cellular membrane permeability. Testing on PDAC cells versus healthy fibroblasts confirms the therapeutic window.

  • Cell Seeding: Seed PDAC cells (e.g., PANC-1) and normal human fibroblasts at 5×103 cells/well in 96-well plates.

  • Treatment: Treat with a serial dilution of AXP-3019 (0.1 µM to 100 µM) for 72 hours.

  • Viability Readout: Utilize an MTT or CellTiter-Glo assay to measure metabolic viability.

  • Validation: Successful compounds will show an IC50​ in the low micromolar range for PDAC cells while leaving fibroblasts largely unaffected, validating the cancer-specific reliance on GAPDH-mediated glycolysis[1],[8].

References

  • 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers (MDPI). URL:[Link]

  • Covalent inhibitors of GAPDH: from unspecific warheads to selective compounds. Archivio Istituzionale della Ricerca (AIR) - University of Milan. URL:[Link] (Derived from search query context).

  • Covalent Inhibitors of Plasmodium falciparum Glyceraldehyde 3-Phosphate Dehydrogenase with Antimalarial Activity in Vitro. ACS Medicinal Chemistry Letters / PMC. URL:[Link]

  • Synthesis and Biological Evaluation of CTP Synthetase Inhibitors as Potential Agents for the Treatment of African Trypanosomiasis. Journal of Medicinal Chemistry. URL:[Link]

  • Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds. ACS Medicinal Chemistry Letters / PMC. URL:[Link]

  • Selectivity of 3-bromo-isoxazoline inhibitors between human and Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenases. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Enzyme-Inhibitor Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule inhibitor interacts with its target enzyme is paramount. X-ray crystallography stands as a cornerstone technique, offering unparalleled atomic-level insights into these interactions. This guide provides an in-depth, experience-driven comparison of crystallographic approaches with other biophysical methods, grounded in the principles of scientific integrity and supported by detailed experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically design and execute experiments that yield high-resolution structural data, ultimately accelerating the drug development pipeline.

The Foundational Role of High-Quality Crystals

The journey to an enzyme-inhibitor structure begins with the production of well-ordered, single crystals. This is often the most significant bottleneck in the entire process. The quality of the crystal directly dictates the resolution and reliability of the final electron density map and, consequently, the atomic model.

Protein Expression and Purification: The Starting Point

The homogeneity and stability of the protein sample are critical. A purity of >95% as assessed by SDS-PAGE and size-exclusion chromatography is considered the minimum standard.

Table 1: Comparison of Common Expression Systems for Crystallography

Expression SystemTypical Yield (mg/L)Post-Translational ModificationsCostCommon Applications & Considerations
E. coli 10-100NoneLowIdeal for prokaryotic enzymes or those without required eukaryotic modifications. Codon optimization may be necessary.
Yeast (P. pastoris, S. cerevisiae) 1-1000Glycosylation, disulfide bondsMediumSuitable for many eukaryotic proteins, offering a balance of yield and proper folding.
Insect Cells (Baculovirus) 1-20Complex glycosylation, phosphorylationHighExcellent for complex eukaryotic proteins requiring extensive post-translational modifications for activity.
Mammalian Cells (HEK293, CHO) 1-10Native-like modificationsVery HighThe gold standard for human therapeutic targets, ensuring the most biologically relevant protein state.

Experimental Protocol: Generic Protein Purification for Crystallography

  • Cell Lysis: Resuspend cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at >18,000 x g for 45-60 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA or other appropriate affinity resin column. Wash with lysis buffer containing an increased concentration of imidazole (e.g., 20-40 mM). Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Protease Cleavage (Optional): If an affinity tag is to be removed, dialyze the eluted protein against a buffer suitable for the specific protease (e.g., TEV or thrombin) and incubate overnight at 4°C.

  • Ion-Exchange Chromatography: Perform a second chromatography step (e.g., anion or cation exchange) to remove the protease, uncleaved protein, and other contaminants.

  • Size-Exclusion Chromatography (SEC): As a final polishing step, inject the protein onto a SEC column (e.g., Superdex 200 or Superose 6) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step ensures sample homogeneity and buffer exchanges the protein into a formulation suitable for crystallization.

  • Concentration and Quality Control: Concentrate the purified protein to a working concentration (typically 5-20 mg/mL). Assess purity by SDS-PAGE and confirm homogeneity by dynamic light scattering (DLS).

Crystallization: The Art and Science of Ordered Lattices

Crystallization is an empirical science, often requiring the screening of hundreds to thousands of conditions.[1] The basic principle is to slowly bring the protein solution to a state of supersaturation, from which nucleation and crystal growth can occur.[2]

Common Crystallization Methods:

  • Vapor Diffusion:

    • Sitting Drop: A small drop (0.1-2 µL) of the protein-inhibitor mixture is mixed with a crystallization solution and equilibrated against a larger reservoir of the same solution.[2]

    • Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.[3][4]

  • Microbatch: The protein and crystallization solution are mixed in a small volume under oil to prevent evaporation.

  • Dialysis: The protein solution is placed in a dialysis button and equilibrated against a crystallization solution of increasing precipitant concentration.

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the well of a 24-well crystallization plate.[5]

  • Prepare the Coverslip: Apply a thin bead of vacuum grease around the rim of the well.[5] Place a 1-2 µL drop of the purified protein-inhibitor complex in the center of a siliconized glass coverslip.

  • Mix the Drop: Add an equal volume (1-2 µL) of the reservoir solution to the protein drop.[5] Avoid vigorous mixing.

  • Seal the Well: Invert the coverslip and place it over the well, pressing gently to create an airtight seal with the vacuum grease.[3][4]

  • Incubate and Monitor: Store the plate in a constant temperature environment (typically 4°C or 20°C) and monitor for crystal growth over several days to weeks.[5]

Caption: A flowchart illustrating the major steps in solving an enzyme-inhibitor complex structure by X-ray crystallography.

Data Collection and Structure Solution: From Diffraction to Density

Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen to mitigate radiation damage from the high-intensity X-ray beam. Data is then collected at a synchrotron source.

Table 2: Key Data Collection and Refinement Statistics for Selected Enzyme-Inhibitor Complexes

PDB IDEnzymeInhibitorResolution (Å)R-work / R-freeData Collection SoftwareRefinement Software
1DMP [6][7]HIV-1 ProteaseDMP 4502.000.210 / ---
2JJJ [8]EndothiapepsinGem-diol inhibitor1.000.110 / 0.136--
4Y45 [9]EndothiapepsinFragment 2911.060.120 / 0.136--
5R26 [10]EndothiapepsinFragment F2X-Entry G021.060.132 / 0.151--
6ZZ2 [11]EndothiapepsinFragments 52, 58, 631.150.127 / 0.145--
5MB5 [12]EndothiapepsinFragments 103, 1710.980.126 / 0.140--

The "phase problem" is a central challenge in crystallography. Since detectors only measure the intensity of the diffracted X-rays, the phase information is lost. This is typically solved using molecular replacement (MR) if a homologous structure is available, or by experimental phasing methods such as single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD).

Experimental Protocol: Data Processing and Refinement Outline

  • Data Processing: Use software such as HKL-2000 or XDS to process the raw diffraction images.[13][14][15][16] This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.

  • Phase Determination: If a suitable search model exists, use molecular replacement software like Phaser or Molrep.

  • Model Building: Manually build the initial model of the enzyme-inhibitor complex into the electron density map using programs like Coot.[17]

  • Refinement: Iteratively improve the model against the experimental data using refinement software such as REFMAC5 or Phenix.[18] This process minimizes the R-work and R-free values.

  • Validation: Use tools like MolProbity to assess the stereochemical quality of the final model, checking for appropriate bond lengths, angles, and Ramachandran outliers.[17][18]

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled resolution, it is not without its limitations. The requirement for well-ordered crystals can be a significant hurdle, and the resulting structure represents a static snapshot in a non-physiological, crystalline state.

Table 3: Comparison of Structural and Biophysical Techniques for Enzyme-Inhibitor Studies

TechniqueResolutionSample RequirementsStrengthsWeaknesses
X-ray Crystallography Typically 1.5-3.5 Å (can be <1.0 Å)mg of pure protein, well-diffracting crystalsHigh resolution, well-established methods, high throughput for fragment screening.[19][20][21]Crystallization can be a bottleneck, static picture, potential crystal packing artifacts.[22]
Cryo-Electron Microscopy (Cryo-EM) Typically 2-4 ŵg of pure protein in vitrified iceNo crystallization required, can study large complexes and membrane proteins in a near-native state, can visualize conformational heterogeneity.[18][23]Lower resolution for smaller proteins (<100 kDa), computationally intensive.[24]
Nuclear Magnetic Resonance (NMR) N/A (provides distance restraints)mg of isotopically labeled proteinProvides information on dynamics in solution, can map binding sites of weak binders.Limited to smaller proteins (<40 kDa), requires specialized expertise.
Surface Plasmon Resonance (SPR) N/Aµg of pure proteinProvides real-time kinetic data (k_on, k_off, K_D).[6][25][26]No direct structural information, requires protein immobilization.
Isothermal Titration Calorimetry (ITC) N/Amg of pure proteinProvides thermodynamic data (ΔH, ΔS, K_D) in solution.[10][27][28][29]No direct structural information, requires higher sample consumption than SPR.

A comparative study on the cytochrome bc1 complex demonstrated that while X-ray crystallography can achieve higher resolutions, cryo-EM is a viable alternative for large membrane proteins that are difficult to crystallize and can provide structures in a more native-like state.[25] The study found no significant differences between the structures obtained by both methods, except for mobile regions.[13] For G protein-coupled receptors (GPCRs), cryo-EM has become the preferred method for studying active-state complexes, while X-ray crystallography is still advantageous for high-throughput screening of ligands binding to inactive states.[11]

Caption: A decision tree for selecting the appropriate biophysical technique based on experimental goals and sample characteristics.

Conclusion: An Integrated Approach for Drug Discovery

X-ray crystallography remains the gold standard for high-resolution structural determination of enzyme-inhibitor complexes. Its ability to reveal precise atomic interactions, including hydrogen bonds, water-mediated contacts, and conformational changes upon inhibitor binding, is invaluable for structure-based drug design. However, a comprehensive understanding of an inhibitor's mechanism of action is best achieved through an integrated approach.[1] Combining the high-resolution structural data from crystallography with the kinetic and thermodynamic data from SPR and ITC provides a multi-faceted view of the molecular recognition process. For large, dynamic, or membrane-bound enzymes that are recalcitrant to crystallization, cryo-EM is emerging as a powerful alternative.[23] The judicious selection of these complementary techniques, guided by the specific biological question at hand, will undoubtedly pave the way for the next generation of rationally designed therapeutics.

References

  • Crystallographic Fragment Screening. Springer Nature Experiments.[Link]

  • 2JJJ: Endothiapepsin in complex with a gem-diol inhibitor. RCSB PDB.[Link]

  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. IUCr Journals.[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI.[Link]

  • X-ray Crystallography Fragment Screening. Selvita.[Link]

  • Crystallographic Fragment Screening Services. Evotec.[Link]

  • 1DMP: STRUCTURE OF HIV-1 PROTEASE COMPLEX. RCSB PDB.[Link]

  • 4Y45: Endothiapepsin in complex with fragment 291. RCSB PDB.[Link]

  • Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical.[Link]

  • 5R26: PanDDA analysis group deposition -- Endothiapepsin in complex with fragment F2X-Entry G02, DMSO-free. RCSB PDB.[Link]

  • X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? Creative Biostructure.[Link]

  • Obtaining Enzyme Kinetic Constants Using ITC. AZoM.[Link]

  • Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. Ichor Life Sciences.[Link]

  • 2BPX: HIV-1 protease-inhibitor complex. RCSB PDB.[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.[Link]

  • The CCP4 Suite. Dept. Biochem. & Mol. Biol.[Link]

  • HKL2000 Tutorial. HKL Research.[Link]

  • 1BDR: HIV-1 (2: 31, 33-37) PROTEASE COMPLEXED WITH INHIBITOR SB203386. RCSB PDB.[Link]

  • Structure determination of GPCRs: cryo-EM compared with X-ray crystallography. PMC.[Link]

  • This tutorial will walk you through the steps of processing the data from an X-ray diffraction experiment using HKL-2000. HKL Research.[Link]

  • 1VIJ: HIV-1 PROTEASE COMPLEXED WITH THE INHIBITOR HOE/BAY 793 HEXAGONAL FORM. RCSB PDB.[Link]

  • Overview of kinetic analysis using Biacore™ systems. Cytiva.[Link]

  • Hanging Drop Vapor Diffusion. Hampton Research.[Link]

  • Overview of molecular interactions using Biacore. UB.[Link]

  • The CCP4 suite: integrative software for macromolecular crystallography. Acta Cryst. D.[Link]

  • 1DMP: STRUCTURE OF HIV-1 PROTEASE COMPLEX. RCSB PDB.[Link]

  • Comparing high-resolution features obtained by X-ray crystallography... ResearchGate.[Link]

  • 1DMP: STRUCTURE OF HIV-1 PROTEASE COMPLEX. NCBI.[Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research.[Link]

  • A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. Laboratory of Structural Biology.[Link]

  • Application of fragment screening by X-ray crystallography to beta-secretase. PubMed.[Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.[Link]

  • Protein XRD Protocols - Model Building and Validation. CCP4.[Link]

  • Biacore systems in small molecule drug discovery. AP Czech.[Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Structural Biochemistry.[Link]

  • CCP4 Online. Instruct-ERIC.[Link]

  • CCP4 - YouTube. YouTube.[Link]

  • A beginner's guide to macromolecular crystallization. The Biochemist.[Link]

  • Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry.[Link]

  • Introduction to indexing and scaling with HKL-2000. YouTube.[Link]

  • HKL-2000 Manual. HKL Research.[Link]

  • Structure-guided design of β-secretase (BACE-1) inhibitors. Taylor & Francis Online.[Link]

  • Application of Fragment Screening by X-ray Crystallography to β-Secretase. Request PDF.[Link]

  • HKL-2000 - program suite for oscillation data processing. Life Sciences Collaborative Access Team.[Link]

  • The Discovery of Novel Protein Kinase Inhibitors by Using Fragment-Based High-Throughput X-Ray Crystallography. PubMed.[Link]

  • Drug Discovery with Protein X-ray Crystallography. IntechOpen.[Link]

  • Crystallography for protein kinase drug design: PKA and SRC case studies. PubMed.[Link]

Sources

Comparative Guide to Synthetic Routes for Substituted Isoxazoles: Methodologies, Mechanisms, and Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the pharmacophoric foundation for blockbuster drugs such as valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). Despite its ubiquity, synthesizing highly substituted isoxazoles with absolute regiochemical fidelity remains a persistent challenge in organic synthesis.

As a Senior Application Scientist, I have evaluated countless synthetic campaigns where poor route selection led to inseparable regioisomeric mixtures or catastrophic yield losses due to intermediate dimerization. This guide objectively compares the two dominant synthetic paradigms—1,3-Dipolar Cycloaddition and Claisen-type Cyclocondensation —providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure your next synthesis is robust and scalable.

Mechanistic Paradigms: Understanding the Causality of Regiocontrol

To select the optimal synthetic route, one must understand the underlying physical chemistry that dictates ring closure and regioselectivity.

Paradigm A: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)

The [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile) is the most powerful method for accessing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. The regioselectivity of this route is governed by Frontier Molecular Orbital (FMO) theory [1]. The dominant interaction is typically between the HOMO of the dipolarophile and the LUMO of the dipole. By tuning the electronic properties of the alkyne (e.g., using electron-withdrawing groups), chemists can bias the FMO coefficients to heavily favor one regioisomer.

However, nitrile oxides are highly unstable and prone to rapid dimerization into inactive furoxans[2]. Therefore, the causality of success in this route relies entirely on maintaining a low steady-state concentration of the nitrile oxide via in situ generation, ensuring it reacts with the alkyne faster than it reacts with itself.

Paradigm B: Claisen Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine)

The classical Claisen approach involves condensing a 1,3-diketone with hydroxylamine. While atom-economical, standard unsymmetrical 1,3-diketones suffer from a fatal flaw: both carbonyl carbons possess similar electrophilicity. This results in hydroxylamine attacking both sites indiscriminately, yielding a ~1:1 mixture of regioisomers that are notoriously difficult to separate via chromatography.

To solve this, modern methodologies utilize β-enamino diketones . By converting one carbonyl into an enamine, its electrophilicity is drastically reduced due to nitrogen's electron-donating resonance. Hydroxylamine is kinetically forced to attack the unprotected, highly electrophilic carbonyl first, locking in the regiochemistry before the final dehydration and ring closure[3].

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics of the primary synthetic routes to assist in your route-scouting phase.

Synthetic RouteSubstrate ScopeRegioselectivityAtom EconomyTypical YieldsPrimary Limitation
1,3-Dipolar Cycloaddition (Uncatalyzed) Terminal & Internal AlkynesModerate to High (FMO-dependent)High (100% for addition)60–90%Dimerization of nitrile oxides to furoxans
Metal-Catalyzed Cycloaddition (Ru/Cu) Terminal (Cu), Internal (Ru)Excellent (>95:5)High75–95%Requires expensive or toxic transition metals
Standard Claisen Cyclocondensation 1,3-Diketones, β-KetoestersPoor (often ~1:1 mixtures)Moderate (Loss of H2O)40–70%Tedious chromatographic separation of regioisomers
β-Enamino Diketone Cyclocondensation Functionalized EnaminesExcellent (Electrophilically biased)Moderate (Loss of amine/H2O)70–92%Requires pre-synthesis of the enamino diketone precursor

Visualizing the Synthetic Logic

Route Selection Matrix

Choosing the correct route depends heavily on the availability of starting materials and the strictness of your regiochemical requirements.

DecisionTree Start Target: Substituted Isoxazole Q1 Are regiochemically pure products required? Start->Q1 Standard Standard Claisen (Poor Regiocontrol) Q1->Standard No Q2 Which precursors are available? Q1->Q2 Yes Dipolar 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Q2->Dipolar Alkynes / Oximes Enamino Modified Claisen (β-Enamino Diketone + NH2OH) Q2->Enamino 1,3-Dicarbonyls

Caption: Decision matrix for selecting an isoxazole synthetic route based on regiochemical requirements.

Mechanistic Workflow of 1,3-Dipolar Cycloaddition

This diagram illustrates the critical in situ generation sequence required to prevent furoxan dimerization.

Mechanism Oxime Aldoxime NCS NCS / DMF (Halogenation) Oxime->NCS Hydrox Hydroximoyl Chloride NCS->Hydrox Base Et3N (Slow Addition) (Dehydrohalogenation) Hydrox->Base NitOx Nitrile Oxide (Reactive Dipole) Base->NitOx Cyclo [3+2] Cycloaddition (FMO Controlled) NitOx->Cyclo Alkyne Alkyne (Dipolarophile) Alkyne->Cyclo Isox Substituted Isoxazole Cyclo->Isox

Caption: Mechanistic workflow of in situ nitrile oxide generation and subsequent 1,3-dipolar cycloaddition.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered with built-in validation checkpoints.

Protocol A: In Situ Nitrile Oxide 1,3-Dipolar Cycloaddition

Objective: Synthesize 3,5-disubstituted isoxazoles while actively suppressing the thermodynamic sink of furoxan dimerization[4].

  • Halogenation (Dipole Precursor Synthesis):

    • Dissolve the starting aldoxime (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

    • Add N-chlorosuccinimide (NCS, 1.05 eq) in three portions over 15 minutes.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). Do not proceed until the oxime spot is completely consumed, ensuring full conversion to the hydroximoyl chloride.

  • Setup for Cycloaddition:

    • Transfer the hydroximoyl chloride solution to a flask containing the target alkyne (1.2 eq) dissolved in CH₂Cl₂.

  • Dehydrohalogenation & Trapping (Critical Step):

    • Add Triethylamine (Et₃N, 1.5 eq) dropwise over 1 to 2 hours using a syringe pump at room temperature.

    • Causality: Slow addition is non-negotiable. It keeps the steady-state concentration of the highly reactive nitrile oxide extremely low, kinetically favoring the bimolecular [3+2] cycloaddition with the alkyne over the termolecular dimerization pathway[2].

  • Workup & Validation:

    • Quench with water, extract with CH₂Cl₂, and wash the organic layer with brine to remove residual DMF and Et₃N·HCl.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. Confirm the presence of the target isoxazole mass and verify the absence of the [M+86] mass peak, which would indicate failure via furoxan formation.

Protocol B: Regioselective Cyclocondensation via β-Enamino Diketones

Objective: Synthesize specific regioisomers by exploiting the differential electrophilicity of masked 1,3-dicarbonyls[3].

  • Pre-reaction Validation:

    • Analyze the β-enamino diketone starting material via ¹H-NMR. Ensure isomeric purity by confirming the presence of a single, sharp vinylic proton signal.

  • Kinetically Controlled Condensation:

    • Dissolve the β-enamino diketone (1.0 eq) and NH₂OH·HCl (1.2 eq) in absolute ethanol (0.3 M).

    • Stir at room temperature for 2 hours.

    • Causality: Do not apply heat during this initial phase. Room temperature conditions prevent thermodynamic equilibration, forcing the hydroxylamine to attack exclusively at the highly electrophilic (non-enamine) carbonyl site[3].

  • Thermally Driven Cyclization:

    • Once intermediate formation is confirmed via TLC, heat the reaction to 60 °C for 4 hours. This thermal energy drives the elimination of the amine leaving group and water, finalizing the aromatization of the isoxazole ring.

  • Final Validation:

    • Concentrate under reduced pressure and purify via flash chromatography.

    • Validation Checkpoint: Utilize 2D-NMR (specifically HMBC) to observe the long-range coupling between the isoxazole ring protons and the substituent carbons, definitively proving the regiochemistry of the product.

References

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow ChemPlusChem / PubMed [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines MDPI[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones RSC Advances / PMC[Link]

Sources

Safety Operating Guide

3-Bromo-4,5-dihydroisoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-Bromo-4,5-dihydroisoxazole

Operational Context & Chemical Profile

The 3-bromo-4,5-dihydroisoxazole (DHI) moiety is a highly specialized electrophilic warhead widely utilized in drug discovery, particularly as a targeted-covalent inhibitor (TCI) for studying human transglutaminase 2 (TG2) biology[1]. In experimental assays, the DHI scaffold relies on its reactive bromine atom, which acts as a leaving group to facilitate halide displacement and form a stable imino thioether bond with the target enzyme's active site cysteine[1].

Because this structural feature is fundamental to its biological activity, it also dictates its end-of-life handling. The presence of a halogenated heterocycle introduces specific logistical and environmental challenges. Improper disposal of DHI derivatives can lead to the release of long-lasting aquatic pollutants[2] and hazardous combustion byproducts, necessitating strict adherence to specialized chemical destruction protocols.

Quantitative Hazard & PPE Summary

Before initiating any workflow involving DHI derivatives, laboratory personnel must establish appropriate engineering controls and personal protective equipment (PPE). The compound acts as an acute irritant and exhibits moderate systemic toxicity upon ingestion[3].

GHS Hazard CodeClinical/Environmental DescriptionMechanistic CauseRequired PPE & Engineering Controls
H302 Harmful if swallowedSystemic toxicity upon ingestionNitrile gloves, lab coat, strict no-eating policy in the operational area[3].
H315 / H319 Causes skin and serious eye irritationElectrophilic reactivity with biological nucleophilesChemical-resistant gloves, safety goggles with side-shields[3].
H335 May cause respiratory irritationVolatilization or aerosolization of powder/dustUse exclusively within a chemical fume hood; NIOSH-approved respirator if aerosolized[3][4].
H412 Harmful to aquatic life with long-lasting effectsHalogenated organic persistence in water systemsZero-drain disposal policy; secondary containment during transport[2].

Data derived from standardized Safety Data Sheets (SDS) for DHI derivatives.

Standardized Disposal Workflow

Because 3-bromo-4,5-dihydroisoxazole contains a halogen (bromine), its disposal is strictly governed by the Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste[5].

Step 1: Source Segregation

  • Action: Separate all DHI-containing waste (including solvent mixtures and assay buffers) into designated "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and complicates the incineration process. Halogenated compounds require specialized, high-temperature destruction to break the carbon-halogen bonds and prevent the formation of highly toxic dioxins and furans.

Step 2: Primary Containment

  • Action: Store liquid and solid waste in chemically compatible, tightly sealed high-density polyethylene (HDPE) or glass containers. Ensure the container is explicitly labeled with the full chemical name, "Halogenated Waste," and the initial accumulation start date.

Step 3: RCRA-Compliant Storage

  • Action: Transfer sealed containers to a central satellite accumulation area.

  • Causality: Under RCRA regulations, Small Quantity Generators (SQGs) may store hazardous waste on-site for up to 180 days, while Large Quantity Generators (LQGs) are restricted to a strict 90-day limit[5]. Adherence to these timelines prevents regulatory penalties and minimizes the risk of container degradation.

Step 4: Final Destruction (Incineration)

  • Action: Arrange for disposal via a licensed hazardous waste contractor. The required destruction method is combustion in a regulated chemical incinerator equipped with an afterburner and an alkaline scrubber[4].

  • Causality: Thermal decomposition of 3-bromo-4,5-dihydroisoxazole yields highly toxic and corrosive gases, specifically hydrogen bromide (HBr) and nitrogen oxides (NOx)[4]. The alkaline scrubber is a mandatory engineering control designed to neutralize these acidic exhaust gases before they can be released into the atmosphere.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure. This protocol is designed as a self-validating system to ensure complete neutralization of the spill area.

  • Isolation & Ventilation: Immediately evacuate personnel from the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear potential aerosols[3].

  • PPE Donning: Responders must wear heavy rubber (or impervious) gloves, protective boots, and a suitable respirator if dust or vapors are present[4].

  • Containment & Absorption: For liquid solutions, absorb the spill with an inert, non-combustible material such as dry sand, vermiculite, or diatomite[3][6]. Crucial Note: Do not use combustible materials like paper towels or sawdust, as they can react with electrophilic compounds.

  • Collection: Carefully scoop the absorbed material (or sweep up solid powder) using non-sparking tools to avoid dust generation. Place the material into a rigid container and seal it tightly for halogenated solid waste disposal[4].

  • Decontamination Validation: Wash the affected surface area thoroughly with running water and a non-abrasive soap to hydrolyze and remove any remaining electrophilic residue[4]. Decontaminate reusable equipment by scrubbing with alcohol, capturing all alcohol rinses as halogenated liquid waste[3].

Workflow Visualization

G Gen Waste Generation (3-Bromo-4,5-dihydroisoxazole) Seg Waste Segregation (Halogenated vs Non-Halogenated) Gen->Seg Hal Halogenated Organic Waste (Primary Stream) Seg->Hal Liquid/Solvent Waste Solids Contaminated Solids (PPE, Spill Absorbents) Seg->Solids Solid Waste Store RCRA Compliant Storage (< 90/180 Days) Hal->Store Solids->Store Incinerate Chemical Incinerator (> 1000°C) Store->Incinerate Licensed Transport Scrubber Alkaline Scrubber (Neutralizes HBr & NOx) Incinerate->Scrubber Exhaust Gases

Figure 1: Disposal workflow for 3-Bromo-4,5-dihydroisoxazole and associated halogenated waste.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 3-Bromo-4,5-dihydroisoxazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. Given that 3-Bromo-4,5-dihydroisoxazole and its derivatives are utilized as covalent inhibitors in targeted therapies, such as for the glycolytic enzyme hGAPDH in cancer research, handling these reactive compounds requires a meticulous approach to safety[1][2].

Hazard Assessment and Profile

A specific Safety Data Sheet (SDS) for 3-Bromo-4,5-dihydroisoxazole is not consistently available. Therefore, a conservative approach is mandated, extrapolating data from structurally similar isoxazole derivatives and general chemical safety principles. Analogous compounds are often classified as harmful if swallowed and are known to cause skin and eye irritation[3]. The 3-bromo-4,5-dihydroisoxazole (BDHI) nucleus is an electrophilic warhead designed to react with cysteine residues, underscoring its inherent reactivity[1][2].

Assumed Hazard Profile:

  • Acute Toxicity (Oral): Harmful if swallowed[3][4].

  • Skin Irritation/Corrosion: Causes skin irritation. Based on reactive halogenated compounds, it should be treated as potentially causing severe skin burns[5].

  • Eye Damage/Irritation: Presumed to cause serious eye irritation or damage[5].

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation[6].

  • Flammability: Many similar heterocyclic compounds are flammable liquids[6][7][8].

All handling of 3-Bromo-4,5-dihydroisoxazole must be conducted with the assumption that it is hazardous. A site-specific risk assessment should be performed by qualified personnel before any handling of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the primary line of defense against chemical exposure. The following recommendations are based on a conservative assessment of the risks.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors which may cause serious eye damage[4][9]. Standard safety glasses are insufficient.
Skin (Hands) Chemically resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised.Prevents skin contact, which can lead to irritation or chemical burns[9]. Gloves must be inspected before use and disposed of immediately after contamination.
Skin (Body) Flame-resistant lab coat.Protects against accidental splashes and potential fire hazards from flammable analogues[6][9].
Respiratory Required: Use in a certified chemical fume hood.Minimizes inhalation of vapors which may cause respiratory tract irritation[6][9][10]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6].

Safe Handling and Operational Workflow

Adherence to a strict operational protocol is critical for minimizing exposure risk. The following workflow outlines the essential steps for safely handling 3-Bromo-4,5-dihydroisoxazole.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification & Airflow prep_2 Locate & Test Emergency Equipment (Eyewash, Shower) prep_1->prep_2 prep_3 Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_2->prep_3 handle_1 Place Absorbent Pad on Work Surface prep_3->handle_1 Proceed to Handling handle_2 Carefully Weigh or Dispense Compound handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 handle_4 Perform All Manipulations Deep Within the Hood handle_3->handle_4 clean_1 Decontaminate Glassware & Surfaces within the Hood handle_4->clean_1 Experiment Complete clean_2 Segregate Waste into Labeled 'Halogenated Organic Waste' Container clean_1->clean_2 clean_3 Doff PPE in Correct Order (Outer Gloves First) clean_2->clean_3 clean_4 Wash Hands Thoroughly with Soap and Water clean_3->clean_4

Caption: Workflow for the safe handling of 3-Bromo-4,5-dihydroisoxazole.

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available and in good condition[6]. An emergency eyewash station and safety shower must be accessible[9].

  • Dispensing : Conduct all dispensing and handling of 3-Bromo-4,5-dihydroisoxazole inside a chemical fume hood to control vapor exposure[10].

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources[11].

  • Hygiene : Wash hands thoroughly after handling, and before breaks or at the end of the workday[4]. Do not eat, drink, or smoke in the laboratory area[4].

Emergency Procedures: Spill and Exposure Protocol

In Case of a Spill:

  • Evacuate and Alert : Immediately evacuate the immediate area and alert colleagues[9].

  • Ventilate : Ensure the area is well-ventilated, if safe to do so[9].

  • Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid[5][9]. Do not use combustible materials like paper towels[9].

  • Collection : Sweep up the absorbent material and place it in a suitable, closed, and labeled container for disposal[5].

  • Decontamination : Clean the spill area thoroughly. All cleaning materials should be treated as hazardous waste[5].

In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs[10].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids[11][12]. Seek immediate medical attention.

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[13].

Disposal Plan: Ensuring Environmental and Personnel Safety

The proper disposal of 3-Bromo-4,5-dihydroisoxazole is critical and falls under the category of halogenated organic waste [5].

Disposal Protocol:

  • Waste Segregation : Do not mix with non-halogenated waste. Designate a specific, properly labeled hazardous waste container for all materials contaminated with 3-Bromo-4,5-dihydroisoxazole[5].

  • Labeling : Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name[5].

  • Primary Disposal Method : The required method for halogenated compounds is high-temperature incineration by a licensed hazardous waste disposal facility[14]. This ensures the complete destruction of the compound and prevents environmental contamination.

  • Regulatory Compliance : All disposal activities must be conducted in accordance with local, state, and national environmental regulations[13][15]. Never dispose of this chemical down the drain or in general waste[4][15].

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 3-Bromo-4,5-dihydroisoxazole, ensuring a safe laboratory environment while advancing critical scientific research.

References

  • Safety Data Sheet (for a rel
  • Isoxazole (CAS 288-14-2)
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Personal protective equipment for handling 3-Isoxazolidinemethanol. Benchchem.
  • SAFETY DATA SHEET - Agribrom. (2015). Chem Service.
  • Safety Data Sheet - 5-TAMRA Cadaverine TFA salt. (2022). BroadPharm.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethylisoxazole. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - Bromo-DragonFLY (hydrochloride). (2025). Cayman Chemical.
  • SAFETY D
  • SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde. (2025). Fisher Scientific.
  • 3-Bromoisoxazole Safety D
  • Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.
  • SAFETY DATA SHEET - 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. (2022). Ossila.
  • SAFETY DATA SHEET - 7-Acetyl-8-bromo-3,4-dihydro-2H-1,5-benzodioxepine. (2025). ThermoFisher.
  • Personal protective equipment for preparing toxic drugs. (2011). GERPAC.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancre
  • Disposal and destruction of diversion-risk medicine waste. (2022). Queensland Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.